Product packaging for Tegeprotafib(Cat. No.:)

Tegeprotafib

Cat. No.: B12383598
M. Wt: 326.30 g/mol
InChI Key: CPLSFGHDGOFDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TEGEPROTAFIB is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11FN2O5S B12383598 Tegeprotafib

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11FN2O5S

Molecular Weight

326.30 g/mol

IUPAC Name

5-(1-fluoro-3-hydroxy-7-methoxynaphthalen-2-yl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C13H11FN2O5S/c1-21-8-3-2-7-4-10(17)13(12(14)9(7)5-8)16-6-11(18)15-22(16,19)20/h2-5,17H,6H2,1H3,(H,15,18)

InChI Key

CPLSFGHDGOFDRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C(C=C2C=C1)O)N3CC(=O)NS3(=O)=O)F

Origin of Product

United States

Foundational & Exploratory

Tegeprotafib's Mechanism of Action in Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tegeprotafib is an orally active, potent inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2). Its mechanism of action in cancer is primarily centered on the enhancement of anti-tumor immunity through the potentiation of interferon-gamma (IFNγ) signaling. By inhibiting PTPN2, this compound relieves a critical negative regulatory checkpoint in the JAK-STAT signaling pathway within immune cells, particularly T cells. This leads to increased activation and function of cytotoxic T lymphocytes (CTLs) within the tumor microenvironment, resulting in enhanced tumor cell killing and delayed tumor growth. Preclinical studies have demonstrated the in vitro and in vivo efficacy of this compound, showcasing its potential as a novel immuno-oncology agent. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: PTPN1/PTPN2 Inhibition

This compound exerts its anti-cancer effects by targeting two key intracellular phosphatases: PTPN1 (also known as PTP1B) and PTPN2 (also known as TC-PTP). Both are negative regulators of critical signaling pathways involved in cell growth, metabolism, and immune function. In the context of cancer, the inhibition of PTPN2 is of particular importance for its role in modulating anti-tumor immunity.

Potent and Selective Inhibition

This compound is a highly potent inhibitor of both PTPN1 and PTPN2, with low nanomolar efficacy. This potent activity is crucial for achieving a therapeutic effect at tolerable doses.

TargetIC50 (nM)
PTPN24.4
PTPN1B1-10
Table 1: In vitro inhibitory potency of this compound against its primary targets.[1]
The IFNγ-JAK-STAT Signaling Pathway

The primary anti-cancer mechanism of this compound is mediated through the enhancement of the IFNγ signaling pathway in T cells. PTPN2 is a key negative regulator of this pathway, acting to dephosphorylate and thereby inactivate Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 1 (STAT1).

By inhibiting PTPN2, this compound prevents the dephosphorylation of JAK1 and STAT1. This leads to sustained phosphorylation and activation of these signaling molecules, resulting in the translocation of phosphorylated STAT1 (pSTAT1) to the nucleus. In the nucleus, pSTAT1 acts as a transcription factor, promoting the expression of a multitude of interferon-stimulated genes (ISGs). These genes are critical for orchestrating an effective anti-tumor immune response, including the production of chemokines that attract immune cells to the tumor, and the upregulation of molecules involved in antigen presentation and T cell-mediated cytotoxicity.

Tegeprotafib_IFN_Signaling cluster_Tcell T Cell IFN-gamma IFN-gamma IFN-gamma_Receptor IFNγ Receptor IFN-gamma->IFN-gamma_Receptor Binds JAK1 JAK1 IFN-gamma_Receptor->JAK1 Activates pJAK1 pJAK1 JAK1->pJAK1 Phosphorylation STAT1 STAT1 pSTAT1 pSTAT1 STAT1->pSTAT1 Phosphorylation pJAK1->STAT1 Phosphorylates Nucleus Nucleus pSTAT1->Nucleus Translocates PTPN2 PTPN2 PTPN2->pJAK1 Dephosphorylates PTPN2->pSTAT1 Dephosphorylates This compound This compound This compound->PTPN2 Inhibits ISG_Expression Interferon-Stimulated Gene Expression Nucleus->ISG_Expression Induces Effector_Function Enhanced T Cell Effector Function ISG_Expression->Effector_Function

Caption: this compound enhances IFNγ signaling by inhibiting PTPN2.

Preclinical Data

The anti-cancer activity of this compound has been evaluated in both in vitro and in vivo preclinical models.

In Vitro Efficacy

In a cellular assay, this compound demonstrated its ability to inhibit the growth of B16F10 melanoma cells in the presence of IFNγ, confirming its mechanism of action in sensitizing cancer cells to the anti-proliferative effects of this cytokine.

Cell LineTreatmentConcentration (µM)Growth Inhibition (%)
B16F10This compound + IFNγ (0.5 ng/mL)3360-90
Table 2: In vitro cellular growth inhibition by this compound.[1]
In Vivo Efficacy

In a syngeneic mouse model of colon adenocarcinoma (MC-38), oral administration of this compound resulted in significant anti-tumor activity, including tumor stasis, shrinkage, and complete cures in a substantial portion of the treated animals.

Animal ModelTumor ModelDosageAdministrationKey Findings
C57BL/6 MiceMC-38300 mg/kgOral, BID for 21 days- Tumor stasis and shrinkage within 7-10 days- 75% overall Tumor Growth Inhibition (TGI)- 50% of mice achieved complete cures- 2.9-fold increase in granzyme B-producing CD8+ T cells in the spleen- Increased plasma levels of IP-10 (a chemokine)
Table 3: In vivo anti-tumor efficacy of this compound.[1]

Experimental Protocols

This section provides an overview of the methodologies likely employed in the preclinical evaluation of this compound.

In Vitro PTPN2 Phosphatase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PTPN2 enzyme.

Methodology:

  • Reagents and Materials: Recombinant human PTPN2 enzyme, a fluorogenic phosphatase substrate (e.g., DiFMUP), assay buffer, this compound, and a multi-well plate reader.

  • Procedure: a. A serial dilution of this compound is prepared in the assay buffer. b. The recombinant PTPN2 enzyme is incubated with the various concentrations of this compound for a defined period at room temperature. c. The fluorogenic substrate is added to initiate the enzymatic reaction. d. The reaction is allowed to proceed for a specific time, after which the fluorescence intensity is measured using a plate reader. e. The percentage of inhibition is calculated relative to a vehicle control (DMSO). f. The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.

Cellular Growth Inhibition Assay

Objective: To assess the effect of this compound on the IFNγ-mediated growth inhibition of cancer cells.

Methodology:

  • Cell Culture: B16F10 melanoma cells are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with a fixed concentration of IFNγ in the presence of increasing concentrations of this compound.

  • Incubation: The treated cells are incubated for a period of 5 days.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The percentage of growth inhibition is calculated relative to cells treated with IFNγ alone.

In Vivo Syngeneic Mouse Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.

In_Vivo_Workflow Tumor_Implantation MC-38 Tumor Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of This compound (300 mg/kg, BID) or Vehicle Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Daily Endpoint Study Endpoint (e.g., 21 days or tumor volume limit) Monitoring->Endpoint Analysis Tumor Growth Inhibition, Immunophenotyping of Spleen and Tumors, Cytokine Analysis Endpoint->Analysis

References

Tegeprotafib: A Novel PTPN1/PTPN2 Inhibitor Modulating the JAK-STAT Signaling Pathway for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tegeprotafib (also known as ABBV-CLS-579) is a first-in-class, orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) and Type 2 (PTPN2).[1] These phosphatases are critical negative regulators of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, a key cascade in the anti-tumor immune response. By inhibiting PTPN1 and PTPN2, this compound enhances JAK-STAT signaling, leading to increased activation of immune cells, such as CD8+ T cells, and promoting a pro-inflammatory tumor microenvironment. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the design of its ongoing clinical evaluation. Detailed experimental protocols and visualizations are provided to facilitate a deeper understanding of this promising new agent in cancer immunotherapy.

Introduction: The JAK-STAT Pathway and the Role of PTPN1/PTPN2

The JAK-STAT signaling pathway is a principal signal transduction cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer. PTPN1 and PTPN2 are intracellular phosphatases that act as crucial checkpoints, dephosphorylating and thereby inactivating key components of the JAK-STAT pathway, including JAK kinases and STAT proteins. In the context of oncology, PTPN1 and PTPN2 can dampen anti-tumor immune responses. Genetic deletion of PTPN1 or PTPN2 in preclinical models has been shown to enhance anti-tumor immunity.[2] this compound was developed to pharmacologically replicate this effect, offering a novel therapeutic strategy to boost the patient's own immune system to fight cancer.

Mechanism of Action of this compound

This compound is an active-site inhibitor of both PTPN1 and PTPN2. By binding to the active site of these phosphatases, it prevents the dephosphorylation of their substrates. This leads to a sustained phosphorylation and activation of JAKs and STATs, amplifying the cellular response to pro-inflammatory cytokines like interferon-gamma (IFNγ). The enhanced IFNγ signaling in tumor cells can lead to growth arrest and increased antigen presentation. In immune cells, particularly CD8+ T cells, the potentiation of JAK-STAT signaling results in increased activation, proliferation, and cytotoxic function.

Tegeprotafib_JAK_STAT_Pathway This compound's Mechanism of Action on the JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Recruitment & Activation pJAK pJAK (Active) JAK->pJAK Autophosphorylation STAT STAT pSTAT pSTAT (Active) STAT->pSTAT PTPN1_PTPN2 PTPN1 / PTPN2 PTPN1_PTPN2->pJAK Dephosphorylation (Inhibition) PTPN1_PTPN2->pSTAT Dephosphorylation (Inhibition) This compound This compound This compound->PTPN1_PTPN2 Inhibition pJAK->STAT Phosphorylation pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization GeneTranscription Gene Transcription (e.g., IFNγ-stimulated genes, pro-inflammatory cytokines) pSTAT_dimer->GeneTranscription Translocation & DNA Binding Cytokine Cytokine (e.g., IFNγ) Cytokine->CytokineReceptor Binding

Caption: this compound inhibits PTPN1/PTPN2, enhancing JAK-STAT signaling.

Preclinical Data

In Vitro Potency and Cellular Activity

This compound has demonstrated potent inhibition of PTPN1 and PTPN2 in biochemical assays and significant activity in cellular models.

Parameter This compound (Compound 124) Reference
PTPN2 IC504.4 nM[3]
PTPN1B IC501-10 nM[3]
IFNγ-induced B16F10 Cell Growth Inhibition (33 µM)60-90%[3]
In Vivo Anti-Tumor Efficacy

In a murine tumor model, this compound exhibited significant anti-tumor activity, which was associated with enhanced anti-tumor immunity.

Parameter Result Reference
Dosing Regimen300 mg/kg, oral, BID for 21 days[3]
Tumor Growth Inhibition (TGI_MEX)75%[3]
Complete Cures50% of mice[3]
Granzyme B-producing CD8+ T cells (spleen)2.9-fold increase over vehicle[3]
Plasma IP-10 LevelsIncreased[3]

Experimental Protocols

The following are representative protocols for the key experiments cited. Note: These are generalized protocols based on standard laboratory techniques, and the specific details of the proprietary studies may differ.

PTPN2 Phosphatase Activity Assay

This assay is designed to measure the enzymatic activity of PTPN2 and the inhibitory effect of compounds like this compound.

Materials:

  • Recombinant human PTPN2 enzyme

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

  • Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20)

  • This compound or other test compounds

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of PTPN2 in the assay buffer.

  • Serially dilute this compound in DMSO and then in assay buffer to the desired concentrations.

  • Add the diluted this compound solutions to the wells of the 384-well plate. Include wells with vehicle (DMSO) as a negative control and a known PTPN2 inhibitor as a positive control.

  • Add the PTPN2 enzyme solution to all wells except for the no-enzyme control wells.

  • Pre-incubate the plate at room temperature for a specified period (e.g., 15-30 minutes).

  • Initiate the reaction by adding the DiFMUP substrate solution to all wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) in a kinetic mode for a set duration (e.g., 30-60 minutes).

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

PTPN2_Assay_Workflow PTPN2 Phosphatase Activity Assay Workflow start Start prepare_reagents Prepare Reagents (PTPN2, DiFMUP, Buffers, this compound) start->prepare_reagents plate_setup Plate Setup in 384-well Plate (Add this compound, Controls) prepare_reagents->plate_setup add_enzyme Add PTPN2 Enzyme plate_setup->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add DiFMUP Substrate pre_incubate->add_substrate read_fluorescence Read Fluorescence (Kinetic) add_substrate->read_fluorescence data_analysis Data Analysis (% Inhibition, IC50 Calculation) read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the PTPN2 phosphatase activity assay.

IFNγ-Induced Cell Growth Inhibition Assay

This assay assesses the ability of this compound to enhance the anti-proliferative effect of IFNγ on tumor cells.

Materials:

  • B16F10 melanoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant murine IFNγ

  • This compound

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Prepare a solution of IFNγ at a fixed concentration (e.g., 0.5 ng/mL) in cell culture medium.

  • Treat the cells with this compound, IFNγ, or a combination of both. Include vehicle-treated cells as a control.

  • Incubate the cells for a specified duration (e.g., 5 days).

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percent growth inhibition for each treatment condition relative to the vehicle control.

Murine Syngeneic Tumor Model

This in vivo model evaluates the anti-tumor efficacy of this compound in an immunocompetent host.

Materials:

  • C57BL/6 mice

  • B16F10 melanoma cells

  • This compound

  • Vehicle for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant B16F10 cells into the flank of C57BL/6 mice.

  • Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment and vehicle control groups.

  • Administer this compound (e.g., 300 mg/kg) or vehicle orally twice daily (BID) for a specified duration (e.g., 21 days).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Monitor animal health and body weight throughout the study.

  • At the end of the study, euthanize the mice and harvest tumors and spleens for further analysis.

  • Calculate the Tumor Growth Inhibition (TGI) based on the difference in tumor volumes between the treated and control groups.

Intracellular Granzyme B Staining by Flow Cytometry

This protocol is used to quantify the frequency of activated cytotoxic CD8+ T cells in the spleens of treated mice.

Materials:

  • Spleens from treated and control mice

  • RPMI-1640 medium

  • Red blood cell lysis buffer

  • Fluorescently conjugated antibodies against mouse CD3, CD8, and Granzyme B

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Prepare single-cell suspensions from the harvested spleens by mechanical dissociation.

  • Lyse red blood cells using a suitable lysis buffer.

  • Wash the cells and resuspend them in staining buffer.

  • Perform surface staining with anti-CD3 and anti-CD8 antibodies.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

  • Perform intracellular staining with an anti-Granzyme B antibody.

  • Wash the cells and acquire data on a flow cytometer.

  • Analyze the data to determine the percentage of Granzyme B-positive cells within the CD3+CD8+ T cell population.

Clinical Development

This compound (ABBV-CLS-579) is currently being evaluated in a Phase 1 clinical trial (NCT04417465).[4][5][6]

Trial Identifier Phase Title Status Interventions
NCT04417465Phase 1A First-in-Human Study of ABBV-CLS-579 Alone and in Combination in Subjects With Locally Advanced or Metastatic TumorsRecruitingABBV-CLS-579, Pembrolizumab, VEGFR TKI

This first-in-human study is an open-label, multicenter, dose-escalation and dose-expansion trial.[1] The primary objectives are to assess the safety, tolerability, and pharmacokinetics of this compound as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab or a VEGFR tyrosine kinase inhibitor.[1] Secondary objectives include the evaluation of the preliminary anti-tumor activity of this compound.[7]

Conclusion

This compound represents a novel and promising approach in cancer immunotherapy. By targeting the intracellular immune checkpoints PTPN1 and PTPN2, it effectively unleashes the anti-tumor potential of the JAK-STAT signaling pathway. Preclinical data have demonstrated its potent in vitro and in vivo activity, providing a strong rationale for its ongoing clinical development. The results of the Phase 1 clinical trial will be crucial in determining the safety and efficacy of this compound in patients with advanced solid tumors and will guide its future development as a potential new treatment option in oncology.

References

Tegeprotafib: A Technical Guide to a Novel Dual PTPN1/PTPN2 Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegeprotafib (also known as PTPN2/1-IN-1 and Compound 124) is a potent, orally bioavailable small molecule inhibitor targeting two key intracellular immune checkpoints: Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) and Type 2 (PTPN2). By inhibiting these phosphatases, this compound enhances anti-tumor immunity through a dual mechanism of action: directly sensitizing tumor cells to immune-mediated killing and boosting the effector functions of immune cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Introduction: Targeting Intracellular Immune Checkpoints PTPN1 and PTPN2

Cancer immunotherapy has revolutionized oncology, yet a significant number of patients do not respond to current treatments, such as PD-1/PD-L1 blockade.[1] This has spurred the search for novel therapeutic targets that can overcome resistance mechanisms. PTPN1 and PTPN2 have emerged as critical intracellular negative regulators of inflammatory signaling pathways that are often exploited by cancer cells to evade immune surveillance.[2]

PTPN2, in particular, plays a crucial role in attenuating the signaling of pro-inflammatory cytokines like interferon-gamma (IFNγ) by dephosphorylating key components of the JAK-STAT pathway, such as JAK1 and STAT1.[3] Genetic deletion of PTPN2 in tumor cells has been shown to enhance their sensitivity to IFNγ, leading to increased antigen presentation and growth suppression.[3] Furthermore, PTPN1 and PTPN2 are negative regulators of T-cell receptor (TCR) signaling. Their inhibition can therefore augment the activation, proliferation, and effector functions of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[1][2]

This compound is a first-in-class dual inhibitor of PTPN1 and PTPN2, designed to reverse the immunosuppressive effects of these phosphatases within the tumor microenvironment. Its dual-targeting mechanism is intended to provide a more potent anti-tumor response compared to single-target agents.

Mechanism of Action: The this compound Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the phosphatase activity of PTPN1 and PTPN2. This leads to the hyper-phosphorylation and activation of their downstream substrates, thereby amplifying anti-tumor immune signaling pathways.

Tegeprotafib_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_t_cell T Cell / NK Cell IFNGR IFNγ Receptor JAK1_STAT1 JAK1/STAT1 IFNGR->JAK1_STAT1 MHC_I MHC Class I Antigen Presentation JAK1_STAT1->MHC_I Tumor_Suppression Tumor Growth Suppression JAK1_STAT1->Tumor_Suppression PTPN2_tumor PTPN2 PTPN2_tumor->JAK1_STAT1 Dephosphorylates TCR_Cytokine_R TCR / Cytokine Receptors Effector_Signaling Effector Signaling (e.g., LCK, FYN, JAK/STAT) TCR_Cytokine_R->Effector_Signaling Activation Activation & Cytotoxicity Effector_Signaling->Activation PTPN1_2_tcell PTPN1/PTPN2 PTPN1_2_tcell->Effector_Signaling Dephosphorylates This compound This compound This compound->PTPN2_tumor Inhibits This compound->PTPN1_2_tcell Inhibits

Caption: Mechanism of action of this compound.

Preclinical Data

Biochemical and In Vitro Cellular Activity

This compound has demonstrated potent inhibition of both PTPN1 and PTPN2 in biochemical assays and significant cellular activity in cancer cell lines.

Assay TypeTarget/Cell LineEndpointResultReference
Biochemical AssayPTPN1IC501-10 nM[4]
Biochemical AssayPTPN2IC504.4 nM[4]
Cellular Growth InhibitionB16F10 (with 0.5 ng/mL IFNγ)% Growth Inhibition60-90% at 33 µM[4]
In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a syngeneic mouse model of colon adenocarcinoma.

Animal ModelDosing RegimenKey FindingsReference
MC-38 Tumor Model (C57BL/6 mice)300 mg/kg, oral, twice daily for 21 days- 75% overall Tumor Growth Inhibition (TGI)[4]
- 50% of mice achieved complete cures[4]
- 2.9-fold increase in granzyme B-producing CD8+ T cells in the spleen[4]
- Increased plasma IP-10 levels[4]

Detailed Experimental Protocols

The following protocols are based on the methodologies described in patent WO2019246513A1, which discloses this compound (Compound 124).

Biochemical Assays

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against PTPN1 and PTPN2.

PTPN_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare assay buffer: 50 mM HEPES (pH 7.2), 75 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT B Dilute PTPN1 or PTPN2 enzyme in assay buffer A->B C Prepare serial dilutions of This compound in DMSO E Add this compound or DMSO (control) to a 384-well plate C->E D Prepare DiFMUP substrate solution in assay buffer H Initiate reaction by adding DiFMUP substrate D->H F Add diluted enzyme to each well E->F G Incubate at room temperature for 15 minutes F->G G->H I Incubate at room temperature for 30 minutes H->I J Read fluorescence at Ex: 355 nm, Em: 460 nm I->J K Calculate percent inhibition relative to controls J->K L Determine IC50 values using a four-parameter logistic fit K->L

Caption: Workflow for PTPN1/PTPN2 biochemical inhibition assay.

Methodology:

  • Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.2), 75 mM NaCl, 1 mM EDTA, 0.05% P-20, and 1 mM DTT.

    • Enzyme: Recombinant human PTPN1 or PTPN2.

    • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

    • Test Compound: this compound, serially diluted in DMSO.

  • Procedure: a. Add 2 µL of diluted this compound or DMSO (for controls) to the wells of a 384-well plate. b. Add 10 µL of PTPN1 or PTPN2 enzyme, diluted in assay buffer, to each well. c. Incubate the plate for 15 minutes at room temperature. d. Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate to each well. e. Incubate for 30 minutes at room temperature. f. Measure the fluorescence intensity using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: a. Calculate the percent inhibition for each concentration of this compound relative to high (no enzyme) and low (DMSO vehicle) controls. b. Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Tumor Model

This protocol details the in vivo evaluation of this compound's anti-tumor efficacy in a colon adenocarcinoma model.

MC38_InVivo_Workflow cluster_setup Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints A Harvest and prepare MC-38 colon carcinoma cells B Subcutaneously implant 1x10^6 MC-38 cells into the flank of C57BL/6 mice A->B C Monitor tumor growth until average volume reaches ~100-150 mm³ B->C D Randomize mice into treatment and vehicle control groups C->D E Administer this compound (e.g., 300 mg/kg) or vehicle orally, twice daily D->E F Continue treatment for a defined period (e.g., 21 days) E->F I At study endpoint, collect tumors, spleens, and blood for analysis F->I G Measure tumor volume with calipers 2-3 times per week G->I H Monitor body weight as a measure of toxicity H->I J Analyze tumor-infiltrating lymphocytes (e.g., CD8+, Granzyme B+) by flow cytometry I->J K Measure plasma cytokines (e.g., IP-10) by ELISA or Luminex I->K

Caption: Experimental workflow for the MC-38 in vivo efficacy study.

Methodology:

  • Cell Culture and Animal Model:

    • Cell Line: MC-38 murine colon adenocarcinoma cells.

    • Animal Model: Female C57BL/6 mice, 6-8 weeks of age.

  • Tumor Implantation: a. MC-38 cells are cultured in appropriate media, harvested during the exponential growth phase, and washed with sterile PBS. b. 1 x 10^6 MC-38 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.

  • Treatment: a. Tumor growth is monitored, and when tumors reach an average volume of approximately 100-150 mm³, mice are randomized into treatment and vehicle control groups. b. this compound is formulated in an appropriate vehicle for oral administration. c. Mice in the treatment group receive this compound (e.g., 300 mg/kg) via oral gavage twice daily. The control group receives the vehicle on the same schedule. d. Treatment continues for a specified duration, such as 21 days.

  • Efficacy and Pharmacodynamic Assessments: a. Tumor volumes are measured 2-3 times weekly using digital calipers, and calculated using the formula: (Length x Width²) / 2. b. Body weight is monitored as an indicator of treatment-related toxicity. c. At the end of the study, tumors and spleens are harvested. d. Tumors and spleens are processed into single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., CD8+, CD4+, NK cells) and their activation status (e.g., Granzyme B, Ki-67). e. Blood is collected for plasma, and cytokine levels (e.g., IP-10) are measured using methods like ELISA or multiplex assays.

Future Directions and Clinical Development

The potent preclinical activity of dual PTPN1/PTPN2 inhibitors like this compound has paved the way for clinical investigation. A similar first-in-class PTPN1/PTPN2 inhibitor, ABBV-CLS-484, is currently in Phase 1 clinical trials for advanced solid tumors (NCT04777994). The development of this compound and related molecules represents a promising new strategy in cancer immunotherapy, with the potential to overcome resistance to existing therapies and expand the number of patients who can benefit from immune-based treatments. Future research will likely focus on identifying predictive biomarkers of response, exploring combination therapies with checkpoint inhibitors and other anti-cancer agents, and further elucidating the complex interplay between PTPN1/PTPN2 inhibition and the tumor immune microenvironment.

Conclusion

This compound is a compelling preclinical candidate for cancer immunotherapy that targets the fundamental immune regulatory nodes of PTPN1 and PTPN2. Its dual mechanism of action, which enhances both the direct killing of tumor cells and the systemic anti-tumor immune response, provides a strong rationale for its continued development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of immuno-oncology and drug development.

References

Tegeprotafib: A Technical Preclinical Summary for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegeprotafib (also known as ABBV-CLS-579) is an investigational, orally active small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2).[1] These phosphatases are critical negative regulators of inflammatory signaling pathways, and their inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This document provides a comprehensive summary of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and available pharmacological data.

Core Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting PTPN1 and PTPN2, which in turn enhances downstream signaling of key anti-tumor pathways. PTPN1 and PTPN2 are known to suppress the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which is crucial for the cellular response to interferons (IFNs). By inhibiting these phosphatases, this compound augments IFN-γ-mediated effects, leading to increased antigen presentation and tumor growth suppression.[2][3] Furthermore, inhibition of PTPN2 in T cells has been shown to enhance T-cell receptor (TCR) signaling, promoting T-cell activation, proliferation, and effector functions.

Signaling Pathway of this compound's Action

Tegeprotafib_Mechanism_of_Action cluster_ImmuneCell Immune Cell (e.g., T Cell) cluster_TumorCell Tumor Cell TCR TCR JAK JAK TCR->JAK Activates Cytokine_Receptor Cytokine Receptor (e.g., IFNγR) Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Activation T-Cell Activation, Proliferation, Effector Function STAT->Activation Promotes IFNGR_Tumor IFNγ Receptor JAK_Tumor JAK IFNGR_Tumor->JAK_Tumor Activates STAT_Tumor STAT JAK_Tumor->STAT_Tumor Phosphorylates Antigen_Presentation Increased Antigen Presentation (MHC-I) STAT_Tumor->Antigen_Presentation Growth_Suppression Growth Suppression STAT_Tumor->Growth_Suppression This compound This compound PTPN1_PTPN2 PTPN1 / PTPN2 This compound->PTPN1_PTPN2 Inhibits PTPN1_PTPN2->JAK Dephosphorylates (Inhibits) PTPN1_PTPN2->STAT Dephosphorylates (Inhibits) PTPN1_PTPN2->JAK_Tumor Dephosphorylates (Inhibits) PTPN1_PTPN2->STAT_Tumor Dephosphorylates (Inhibits)

Caption: Mechanism of action of this compound.

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent inhibition of its target enzymes, PTPN1 and PTPN2.

TargetIC50Assay Conditions
PTPN1 (PTP1B)1-10 nMBiochemical Assay
PTPN24.4 nMBiochemical Assay

Table 1: In Vitro Inhibitory Activity of this compound.[1]

In cellular assays, this compound has been shown to inhibit the growth of B16F10 melanoma cells when stimulated with interferon-gamma (IFNγ).

Cell LineTreatmentConcentrationGrowth Inhibition
B16F10This compound + 0.5 ng/mL IFNγ33 µM60-90%

Table 2: In Vitro Cellular Activity of this compound.[1]

In Vivo Efficacy

A key in vivo study was conducted in a syngeneic mouse model of colon adenocarcinoma.

Animal ModelTumor ModelTreatmentDosing ScheduleKey Findings
Female C57B1/6 miceMC-38 colon adenocarcinomaThis compound300 mg/kg, oral, twice daily for 21 days- Apparent tumor stasis and shrinkage within 7-10 days.- 50% of mice achieved complete cures.- Overall tumor growth inhibition (TGI) of 75%.- 2.9-fold increase in granzyme B-producing CD8+ T cells in the spleen.- Increased plasma levels of IP-10 (CXCL10).

Table 3: In Vivo Anti-Tumor Efficacy of this compound.[1]

Experimental Protocols

In Vitro Enzyme Inhibition Assay

Detailed protocols for the biochemical assays to determine the IC50 values for PTPN1 and PTPN2 are not publicly available. These are typically performed using purified recombinant human PTPN1 and PTPN2 enzymes with a synthetic phosphopeptide substrate. The rate of phosphate release is measured in the presence of varying concentrations of the inhibitor to determine the IC50.

Cell Growth Inhibition Assay
  • Cell Line: B16F10 murine melanoma cells.

  • Treatment: Cells were treated with this compound (33 µM) in the presence of IFNγ (0.5 ng/mL) for 5 days.

  • Endpoint: Percent growth inhibition was calculated relative to vehicle-treated controls.

  • Note: The specific method for assessing cell growth (e.g., MTT assay, cell counting) is not detailed in the available literature.

In Vivo Anti-Tumor Study
  • Animal Model: Female C57B1/6 mice.

  • Tumor Implantation: Subcutaneous injection of MC-38 colon adenocarcinoma cells.

  • Treatment Groups: Vehicle control and this compound.

  • Dosing: this compound was administered orally at a dose of 300 mg/kg, twice daily (BID) at 7 am and 5 pm for 21 consecutive days.

  • Efficacy Endpoints:

    • Tumor volume was measured regularly to determine tumor growth inhibition.

    • At the end of the study, spleens were harvested for flow cytometric analysis of CD8+ T cell populations and intracellular granzyme B expression.

    • Plasma was collected for the measurement of IP-10 (CXCL10) levels, likely by ELISA.

Experimental Workflow for In Vivo Study

InVivo_Workflow start Start tumor_implantation Subcutaneous Implantation of MC-38 Tumor Cells in C57B1/6 Mice start->tumor_implantation treatment_initiation Initiate Treatment (Day X post-implantation) tumor_implantation->treatment_initiation dosing Oral Dosing: This compound (300 mg/kg, BID) or Vehicle Control for 21 Days treatment_initiation->dosing monitoring Monitor Tumor Growth (e.g., caliper measurements) dosing->monitoring Throughout treatment endpoints End of Study (Day 21 or humane endpoints) monitoring->endpoints analysis Efficacy & Pharmacodynamic Analysis endpoints->analysis tumor_analysis Tumor Growth Inhibition (TGI) Calculation analysis->tumor_analysis immune_analysis Spleen Harvest & Flow Cytometry for CD8+ Granzyme B+ T-cells analysis->immune_analysis biomarker_analysis Plasma Collection & IP-10 (CXCL10) Measurement analysis->biomarker_analysis end End tumor_analysis->end immune_analysis->end biomarker_analysis->end

Caption: In vivo anti-tumor study workflow.

Pharmacokinetics, Pharmacodynamics, and Toxicology

As of the latest available information, detailed preclinical data regarding the pharmacokinetics (PK), pharmacodynamics (PD), and toxicology of this compound are not publicly available. This includes parameters such as:

  • Pharmacokinetics: Cmax, Tmax, AUC, plasma half-life, bioavailability, and tissue distribution.

  • Pharmacodynamics: Dose-response relationships for target engagement (PTPN1/PTPN2 inhibition in vivo) and downstream biomarker modulation (e.g., pSTAT levels in tumors or immune cells).

  • Toxicology: Acute and chronic toxicity studies, determination of No-Observed-Adverse-Effect-Level (NOAEL), and safety pharmacology assessments.

This information is critical for the clinical development of this compound and is likely contained within internal documentation and regulatory filings.

Summary and Future Directions

The preclinical data available for this compound support its development as a novel cancer immunotherapy agent. Its dual inhibitory activity against PTPN1 and PTPN2 provides a strong mechanistic rationale for its observed anti-tumor effects, which appear to be mediated by the enhancement of anti-tumor immunity. The in vivo efficacy in a syngeneic mouse model is promising, demonstrating not only tumor growth inhibition but also the induction of a pro-inflammatory tumor microenvironment.

For a complete preclinical profile, further disclosure of pharmacokinetic, pharmacodynamic, and toxicology data is necessary. These data will be essential for informing dose selection and safety monitoring in the ongoing and future clinical trials of this compound. The development of this compound and other PTPN1/PTPN2 inhibitors represents an exciting new frontier in cancer immunotherapy, with the potential to overcome resistance to existing checkpoint inhibitors.

References

Tegeprotafib Target Validation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for tegeprotafib, a potent inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2). This document details the mechanism of action, experimental protocols, and key preclinical data supporting its development as a promising anti-neoplastic agent.

Core Concepts: PTPN1 and PTPN2 as Therapeutic Targets

Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their dysregulation is implicated in various diseases, including cancer. PTPN1 and PTPN2 have emerged as key negative regulators of anti-tumor immunity.[1][2] Inhibition of these phosphatases can enhance the body's immune response against cancer cells.

This compound is an orally active small molecule inhibitor targeting both PTPN1 and PTPN2.[3] Its dual inhibitory action is designed to leverage the synergistic roles of these two phosphatases in suppressing anti-cancer immunity.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
PTPN24.4
PTPN1B1-10

Data sourced from MedChemExpress.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Syngeneic Mouse Model

Treatment GroupDosing RegimenTumor Growth Inhibition (TGI_MEX)Complete Cures
This compound300 mg/kg, oral, BID for 21 days75%50% of mice

Data sourced from MedChemExpress.

Table 3: Immunomodulatory Effects of this compound in a Syngeneic Mouse Model

BiomarkerFold Increase vs. Vehicle Control
Granzyme B-producing CD8+ T cells (spleen)2.9

Data sourced from MedChemExpress.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its target validation.

Tegeprotafib_Signaling_Pathway This compound This compound PTPN1 PTPN1 This compound->PTPN1 inhibits PTPN2 PTPN2 This compound->PTPN2 inhibits JAK_STAT JAK/STAT Signaling PTPN1->JAK_STAT dephosphorylates (inhibits) PTPN2->JAK_STAT dephosphorylates (inhibits) TCR_Signaling TCR Signaling PTPN2->TCR_Signaling dephosphorylates (inhibits) IFN_Signaling Interferon Signaling JAK_STAT->IFN_Signaling T_Cell_Activation T-Cell Activation & Proliferation TCR_Signaling->T_Cell_Activation IFN_Signaling->T_Cell_Activation Tumor_Cell_Killing Tumor Cell Killing T_Cell_Activation->Tumor_Cell_Killing

Proposed signaling pathway of this compound.

Target_Validation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Enzymatic_Assay Enzymatic Assays (PTPN1 & PTPN2) Cell_Based_Assay Cell-Based Assays (IFNγ-induced growth inhibition) Enzymatic_Assay->Cell_Based_Assay Tumor_Model Syngeneic Mouse Tumor Model (B16F10) Cell_Based_Assay->Tumor_Model Efficacy_Study Anti-Tumor Efficacy (Tumor Growth Inhibition) Tumor_Model->Efficacy_Study PD_Study Pharmacodynamics (Immune Cell Analysis) Tumor_Model->PD_Study

Experimental workflow for this compound target validation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PTPN1 and PTPN2 Enzymatic Inhibition Assay (Non-Radioactive)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against PTPN1 and PTPN2 using a non-radioactive, colorimetric assay.

Materials:

  • Recombinant human PTPN1 and PTPN2 enzymes

  • p-Nitrophenyl Phosphate (pNPP) substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)

  • This compound (or other test compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of the diluted this compound solution to each well. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Add 80 µL of the respective enzyme solution (PTPN1 or PTPN2) to each well and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Syngeneic Mouse Tumor Model (B16F10 Melanoma)

This protocol outlines the establishment of a B16F10 melanoma syngeneic mouse model to evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • B16F10 murine melanoma cell line

  • C57BL/6 mice (female, 6-8 weeks old)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound formulation for oral administration

  • Vehicle control

Procedure:

  • Cell Culture: Culture B16F10 cells in complete medium until they reach 80-90% confluency.

  • Tumor Inoculation: Harvest the B16F10 cells, wash with PBS, and resuspend in PBS at a concentration of 2.5 x 10^6 cells/mL. Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each C57BL/6 mouse.[4]

  • Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once the tumors are palpable, measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width^2).[5]

  • Treatment: When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 300 mg/kg) or vehicle control orally, twice daily (BID), for 21 days.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the treatment period, calculate the tumor growth inhibition (TGI).

Interferon-gamma (IFNγ)-Induced Growth Inhibition Assay

This assay assesses the ability of this compound to sensitize cancer cells to the anti-proliferative effects of IFNγ.

Materials:

  • B16F10 murine melanoma cell line

  • Complete cell culture medium

  • Recombinant murine IFNγ

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed B16F10 cells in a 96-well plate at a density of 2,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound in the presence or absence of a sub-optimal concentration of IFNγ (e.g., 0.5 ng/mL).

  • Incubate the cells for 72-120 hours.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the percentage of growth inhibition and compare the effects of this compound with and without IFNγ.

Flow Cytometry Analysis of Tumor-Infiltrating and Splenic Lymphocytes

This protocol is for the analysis of immune cell populations, such as Granzyme B-producing CD8+ T cells, from the spleens of tumor-bearing mice.

Materials:

  • Spleens from treated and control mice

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Red Blood Cell (RBC) Lysis Buffer

  • Fluorescently conjugated antibodies against CD3, CD8, and Granzyme B

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Spleen Processing: Aseptically remove the spleens from the mice and place them in a petri dish with RPMI-1640 medium.

  • Single-Cell Suspension: Gently mash the spleens through a 70 µm cell strainer to create a single-cell suspension.

  • RBC Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC lysis buffer. Incubate for 5 minutes at room temperature, then wash with RPMI-1640.

  • Surface Staining: Resuspend the cells in FACS buffer (PBS with 2% FBS) and stain with fluorescently labeled antibodies against CD3 and CD8 for 30 minutes on ice in the dark.

  • Intracellular Staining: Wash the cells, then fix and permeabilize them using a commercial kit according to the manufacturer's protocol.

  • Stain for intracellular Granzyme B with a fluorescently labeled antibody for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer and analyze the percentage of Granzyme B-positive cells within the CD8+ T cell population.

Conclusion

The target validation studies for this compound provide a strong rationale for its clinical development as an immuno-oncology agent. The in vitro data demonstrates potent and specific inhibition of PTPN1 and PTPN2. The in vivo studies in a syngeneic mouse model show significant anti-tumor efficacy and a corresponding enhancement of anti-tumor immune responses. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other PTPN1/PTPN2 inhibitors.

References

Methodological & Application

Application Notes and Protocols: Tegeprotafib Cell-Based Assay for IFNγ Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interferon-gamma (IFNγ) is a critical cytokine in the tumor microenvironment, orchestrating anti-tumor immunity.[1] The IFNγ signaling cascade is primarily mediated through the JAK-STAT pathway.[2][3] Upon binding to its receptor (IFNGR), IFNγ activates Janus kinases (JAK1 and JAK2), which in turn phosphorylate and activate the Signal Transducer and Activator of Transcription 1 (STAT1).[2][3] Phosphorylated STAT1 (pSTAT1) dimerizes, translocates to the nucleus, and binds to Gamma-Activated Sites (GAS) in the promoter regions of IFNγ-stimulated genes (ISGs), leading to their transcription.[2][3][4]

The signaling pathway is tightly regulated to prevent excessive inflammation. Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a key negative regulator of this pathway.[5] PTPN2 can dephosphorylate and inactivate components of the IFNγ signaling cascade, including JAK1 and STAT1, thereby dampening the cellular response to IFNγ.[5] In the context of oncology, loss of PTPN2 in tumor cells has been shown to enhance IFNγ-mediated effects on antigen presentation and growth suppression, sensitizing tumors to immunotherapy.[5]

This compound (also known as ABBV-CLS-579 or PTPN2/1-IN-1) is an orally active and potent inhibitor of PTPN2 and the related phosphatase PTPN1.[2][3][4][5][6][7] By inhibiting PTPN2, this compound is hypothesized to amplify and sustain IFNγ signaling, thereby enhancing its anti-tumor effects. This application note provides a detailed protocol for a cell-based assay to investigate and quantify the effect of this compound on the IFNγ signaling pathway.

Signaling Pathway Diagram

The following diagram illustrates the canonical IFNγ signaling pathway and the role of PTPN2 as a negative regulator, which is the target of this compound.

IFN_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNg IFNγ IFNGR IFNγ Receptor (IFNGR1/IFNGR2) IFNg->IFNGR Binding JAK1 JAK1 IFNGR->JAK1 Recruitment & Activation JAK2 JAK2 IFNGR->JAK2 pJAK1 pJAK1 JAK1->pJAK1 pJAK2 pJAK2 JAK2->pJAK2 STAT1 STAT1 pJAK1->STAT1 Phosphorylation pJAK2->STAT1 pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT1_dimer pSTAT1 Dimer pSTAT1->pSTAT1_dimer Dimerization Nucleus Nucleus pSTAT1_dimer->Nucleus Translocation GAS GAS Element Nucleus->GAS Binding ISG IFNγ Stimulated Genes (ISGs) (e.g., IRF1, PD-L1) GAS->ISG Transcription PTPN2 PTPN2 PTPN2->pJAK1 Dephosphorylation PTPN2->pSTAT1 This compound This compound This compound->PTPN2 Inhibition

Caption: IFNγ signaling pathway and the inhibitory role of PTPN2, the target of this compound.

Experimental Workflow

The following workflow outlines the key steps for assessing the impact of this compound on IFNγ-induced STAT1 phosphorylation.

Workflow A 1. Cell Seeding Seed tumor cells (e.g., B16F10) in a 96-well plate B 2. Compound Treatment Pre-incubate cells with this compound or vehicle control A->B C 3. IFNγ Stimulation Add IFNγ to appropriate wells B->C D 4. Incubation Incubate for specified time (e.g., 30 minutes for pSTAT1) C->D E 5. Cell Lysis Lyse cells to extract proteins D->E F 6. Endpoint Analysis Measure downstream readout E->F F_pSTAT1 Western Blot or In-Cell ELISA for pSTAT1 F->F_pSTAT1 F_Reporter Reporter Gene Assay (GAS-Luciferase) F->F_Reporter F_Gene qRT-PCR for ISG (e.g., IRF1, CXCL10) F->F_Gene

Caption: General workflow for the this compound cell-based assay.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
B16F10 cell lineATCCCRL-6475
DMEM, high glucoseGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Recombinant Mouse IFNγR&D Systems485-MI
This compoundMedChemExpressHY-146398
DMSO, anhydrousSigma-AldrichD2650
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor CocktailRoche4906845001
BCA Protein Assay KitThermo Fisher23225
Primary Antibody: pSTAT1 (Tyr701)Cell Signaling Technology9167
Primary Antibody: Total STAT1Cell Signaling Technology14994
Primary Antibody: β-ActinCell Signaling Technology4970
HRP-conjugated secondary antibodyCell Signaling Technology7074
ECL Western Blotting SubstrateThermo Fisher32106

Detailed Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT1 (pSTAT1)

This protocol is designed to qualitatively and semi-quantitatively assess the effect of this compound on IFNγ-induced STAT1 phosphorylation.

1. Cell Culture and Seeding:

  • Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed 2 x 10⁵ cells per well in a 12-well plate and allow them to adhere overnight.

2. Serum Starvation:

  • The following day, replace the growth medium with serum-free DMEM and incubate for 4-6 hours to reduce basal signaling.

3. This compound Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute this compound in serum-free DMEM to the desired final concentrations (e.g., 10, 100, 1000 nM). Include a vehicle control (DMSO only).

  • Add the this compound dilutions or vehicle to the cells and pre-incubate for 1 hour at 37°C.

4. IFNγ Stimulation:

  • Prepare a working solution of mouse IFNγ in serum-free DMEM.

  • Add IFNγ to the wells to a final concentration of 1 ng/mL (or a concentration determined from a dose-response curve). Include a non-stimulated control well.

  • Incubate for 30 minutes at 37°C.

5. Cell Lysis:

  • Aspirate the medium and wash the cells once with ice-cold PBS.

  • Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

6. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations for all samples.

  • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

7. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pSTAT1 (Tyr701) and total STAT1 overnight at 4°C. A loading control like β-actin should also be used.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an ECL substrate and an imaging system.

8. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the pSTAT1 signal to the total STAT1 signal to account for any variations in protein loading.

Protocol 2: GAS-Luciferase Reporter Assay

This protocol provides a quantitative measure of the transcriptional activity downstream of STAT1 activation. This requires a cell line stably or transiently transfected with a GAS-luciferase reporter construct.

1. Cell Transfection and Seeding:

  • Co-transfect the chosen cell line (e.g., HEK293T or B16F10) with a GAS-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • 24 hours post-transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well.

2. Compound Treatment and Stimulation:

  • Allow cells to adhere for at least 6 hours.

  • Pre-treat the cells with a dilution series of this compound or vehicle control for 1 hour.

  • Stimulate the cells with IFNγ (e.g., 1 ng/mL).

3. Incubation:

  • Incubate the plate for 6-8 hours at 37°C to allow for reporter gene expression.

4. Luciferase Assay:

  • Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

5. Data Analysis:

  • Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the concentration of this compound.

Expected Results and Data Presentation

Treatment with this compound is expected to enhance IFNγ-induced signaling. This can be observed as an increase in STAT1 phosphorylation, higher GAS-reporter activity, and increased transcription of ISGs compared to cells treated with IFNγ alone.

Table 1: Effect of this compound on IFNγ-Induced STAT1 Phosphorylation

TreatmentThis compound Conc. (nM)IFNγ (1 ng/mL)Normalized pSTAT1/STAT1 Ratio (Fold Change vs. Vehicle + IFNγ)
Vehicle Control0-0.1 ± 0.02
IFNγ Alone0+1.0 ± 0.15
This compound + IFNγ10+1.5 ± 0.21
This compound + IFNγ100+2.8 ± 0.35
This compound + IFNγ1000+4.5 ± 0.52
This compound Alone1000-0.1 ± 0.03

Data are representative and should be generated from at least three independent experiments.

Table 2: Potentiation of IFNγ-Induced GAS-Luciferase Activity by this compound

This compound Conc. (nM)Normalized Luciferase Activity (RLU) - IFNγNormalized Luciferase Activity (RLU) + IFNγ (1 ng/mL)Fold Induction (+IFNγ / -IFNγ)
0 (Vehicle)105 ± 1525,500 ± 1,800243
10110 ± 1238,250 ± 2,500348
100108 ± 1861,200 ± 4,100567
1000115 ± 2094,350 ± 6,300820

Data are representative and should be generated from at least three independent experiments.

Troubleshooting

IssuePossible CauseSuggested Solution
High background pSTAT1 signal - High basal signaling in cells.- Ensure adequate serum starvation. - Reduce cell seeding density.
No or low IFNγ response - Inactive IFNγ cytokine. - Low expression of IFNGR in the cell line.- Use a fresh aliquot of IFNγ and verify its activity. - Confirm IFNGR expression by flow cytometry or Western blot.
High variability between replicates - Inconsistent cell numbers. - Pipetting errors.- Use a multi-channel pipette for additions. - Ensure a single-cell suspension before seeding.
This compound shows cytotoxicity - Compound concentration is too high.- Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the non-toxic concentration range.

Conclusion

This application note provides a framework for researchers to investigate the pharmacological effects of the PTPN2 inhibitor, this compound, on the IFNγ signaling pathway. The described cell-based assays, including Western blotting for pSTAT1 and a GAS-luciferase reporter assay, are robust methods to quantify the potentiation of IFNγ signaling by this compound. These protocols can be adapted to various cell lines and downstream endpoints to further elucidate the mechanism of action of this compound and support its development as a potential cancer immunotherapy agent.

References

Application Notes and Protocols for the Evaluation of Novel Therapeutics in a B16F10 Melanoma Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available data on the specific use of Tegeprotafib in the B16F10 melanoma model could not be identified. The following application notes and protocols are provided as a comprehensive guide for the evaluation of a novel therapeutic agent, such as this compound, in this preclinical model. The methodologies are based on established protocols for the B16F10 syngeneic model.

Introduction to the B16F10 Melanoma Model

The B16F10 cell line, derived from a spontaneous murine melanoma in a C57BL/6 mouse, is a widely utilized tool in cancer research.[1] It is an aggressive, poorly immunogenic tumor model that readily forms tumors upon subcutaneous or intradermal injection and can metastasize, particularly to the lungs.[1][2] This makes it a valuable in vivo platform for screening and evaluating the efficacy of novel anti-cancer agents, including immunotherapies and targeted therapies.

Quantitative Data Summary (Hypothetical)

When testing a novel compound like this compound, quantitative data should be meticulously collected and organized. The following tables represent a template for data presentation.

Table 1: In Vitro Cytotoxicity of [Test Compound] in B16F10 Cells

Metric[Test Compound]Control Compound (e.g., Gemcitabine)
IC50 (µM)[Insert Value][Insert Value]
Maximum Inhibition (%)[Insert Value][Insert Value]

Table 2: In Vivo Efficacy of [Test Compound] in B16F10 Tumor-Bearing Mice

Treatment GroupMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Median Survival (Days)
Vehicle Control[Insert Value]N/A[Insert Value]
[Test Compound] (Dose 1)[Insert Value][Insert Value][Insert Value]
[Test Compound] (Dose 2)[Insert Value][Insert Value][Insert Value]
Positive Control[Insert Value][Insert Value][Insert Value]

Experimental Protocols

B16F10 Cell Culture

Objective: To maintain a healthy and viable culture of B16F10 melanoma cells for in vitro and in vivo experiments.

Materials:

  • B16F10 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) or Iscove's Modified Dulbecco's Medium (IMDM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture B16F10 cells in DMEM or IMDM supplemented with 10% FBS and 1% penicillin-streptomycin.[3]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[3][4]

  • Passage the cells when they reach 75-80% confluency.[4]

  • To passage, wash the cells once with PBS, then add 0.25% Trypsin-EDTA and incubate for a few minutes until cells detach.[4]

  • Neutralize the trypsin with complete culture medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding new flasks.[4]

In Vitro Cytotoxicity Assay (MTT or similar)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on B16F10 cells.

Materials:

  • B16F10 cells

  • 96-well plates

  • Test compound (e.g., this compound)

  • Control compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader

Protocol:

  • Seed B16F10 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and a positive control.

  • Remove the culture medium and add the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals with the solubilization buffer.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

In Vivo Syngeneic B16F10 Tumor Model

Objective: To establish subcutaneous B16F10 tumors in C57BL/6 mice to evaluate the in vivo efficacy of a test compound.

Materials:

  • 6-8 week old female C57BL/6 mice[2]

  • B16F10 cells

  • Cold PBS or saline

  • Syringes and needles (e.g., 30-gauge)[3]

  • Calipers

Protocol:

  • Harvest B16F10 cells and resuspend them in cold PBS at a concentration of 1 x 10⁶ cells/100 µL.

  • Shave the flank of the C57BL/6 mice.

  • Subcutaneously inject 1 x 10⁵ to 5 x 10⁵ B16F10 cells in a volume of 50-100 µL into the right flank of each mouse.[2][3][5] A visible "bleb" should form upon injection.[2]

  • Monitor the mice for tumor growth. Tumors typically become palpable within 5-10 days.[2]

  • Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[6]

  • Administer the test compound, vehicle control, and any positive controls according to the planned dosing schedule (e.g., intraperitoneal, oral gavage, intravenous).

  • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.[3]

  • Monitor animal body weight and overall health.

  • Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study.

Signaling Pathways and Visualizations

Melanoma progression is often driven by dysregulated signaling pathways. Investigating the effect of a novel therapeutic on these pathways can provide mechanistic insights.

MAPK/ERK and PI3K/AKT Signaling Pathways in Melanoma

The MAPK/ERK and PI3K/AKT pathways are frequently hyperactivated in melanoma and are key drivers of proliferation and survival.[7][8] BRAF mutations, particularly V600E, lead to constitutive activation of the MAPK pathway.[9] The PI3K/AKT pathway can be activated by receptor tyrosine kinases (RTKs) and is also a critical survival pathway.[7][8]

Caption: Key signaling pathways often dysregulated in melanoma.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the typical workflow for an in vivo study using the B16F10 model.

in_vivo_workflow A B16F10 Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Injection in C57BL/6 Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Drug Administration (Test Compound vs. Control) E->F G Tumor Volume & Body Weight Measurement F->G H Endpoint Analysis (e.g., Survival, Tumor Weight) G->H

Caption: Workflow for a preclinical B16F10 melanoma study.

TGF-β Signaling in the Tumor Microenvironment

Transforming growth factor-beta (TGF-β) signaling plays a crucial role in creating an immunosuppressive tumor microenvironment (TME) by inhibiting the function of cytotoxic T lymphocytes and promoting regulatory T cells.[10] Targeting TGF-β is a therapeutic strategy being explored in oncology.[10]

TGFb_pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD Complex TGFbR->SMAD Nucleus Nucleus SMAD->Nucleus Gene_Expression Gene Expression Changes Nucleus->Gene_Expression Immune_Suppression Immune Suppression Gene_Expression->Immune_Suppression

Caption: Simplified TGF-β signaling pathway in the TME.

References

Application Notes and Protocols for Tegeprotafib (ABBV-CLS-484) in Preclinical Solid Tumor Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tegeprotafib (also known as ABBV-CLS-484 or AC484) is a first-in-class, orally bioavailable, potent dual inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) and Type 2 (PTPN2).[1][2][3][4][5] PTPN1 and PTPN2 are key negative regulators of inflammatory signaling pathways.[4] By inhibiting these phosphatases, this compound enhances anti-tumor immunity, making it a promising agent for cancer immunotherapy.[1][2][3] Preclinical studies have demonstrated its potential in various solid tumor models, including those resistant to immune checkpoint blockade.[1][3][4][6]

These application notes provide a summary of the preclinical data for this compound in solid tumor animal models and detailed protocols for its use in vivo.

Mechanism of Action

This compound enhances anti-tumor immunity by inhibiting PTPN1 and PTPN2, which in turn amplifies the interferon-gamma (IFNγ) signaling pathway. PTPN2 negatively regulates the JAK-STAT signaling pathway by dephosphorylating JAK1 and STAT1. Inhibition of PTPN2 leads to increased phosphorylation of JAK1 and STAT1, resulting in the upregulation of genes involved in antigen presentation and the recruitment of immune cells.[5] This inflammation of the tumor microenvironment promotes the function of natural killer (NK) cells and CD8+ T cells, leading to enhanced tumor cell killing.[1][3][4][5]

Tegeprotafib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IFNγ IFNγ IFNγR IFNγ Receptor IFNγ->IFNγR Binds JAK1 JAK1 IFNγR->JAK1 Activates pJAK1 pJAK1 JAK1->pJAK1 Phosphorylates STAT1 STAT1 pJAK1->STAT1 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT1_dimer pSTAT1 Dimer pSTAT1->pSTAT1_dimer Dimerizes DNA DNA pSTAT1_dimer->DNA Translocates to Nucleus and Binds DNA PTPN2 PTPN2 PTPN2->pJAK1 Dephosphorylates PTPN2->pSTAT1 Dephosphorylates This compound This compound (ABBV-CLS-484) This compound->PTPN2 Inhibits Gene_Transcription Upregulation of: - Antigen Presentation Genes - Chemokines - Immune Checkpoints DNA->Gene_Transcription Initiates Transcription

Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits PTPN2, leading to enhanced IFNγ-mediated JAK-STAT signaling and subsequent anti-tumor immune responses.

Data Presentation

In Vitro Potency of this compound
TargetIC50 (nM)
PTPN21.8
PTPN12.5
Data from ProbeChem Biochemicals.[5]
In Vivo Efficacy of this compound in Syngeneic Mouse Models
Tumor ModelMouse StrainTreatmentDosing ScheduleOutcome
MC-38 Colon AdenocarcinomaC57BL/6This compound100 mg/kg, oral, twice dailyTumor regression and increased survival
4T1 Breast CancerBALB/cThis compound100 mg/kg, oral, twice dailyTumor regression and increased survival
EMT-6 Breast CancerBALB/cThis compound100 mg/kg, oral, twice dailyTumor regression and increased survival
Pancreatic AdenocarcinomaC57BL/6This compound100 mg/kg, oral, twice dailyTumor regression and increased survival
B16F10 Melanoma (Metastatic)C57BL/6This compound100 mg/kg, oral, twice dailyReduced metastatic disease
Data compiled from AbbVie and Calico Life Sciences publications.[6]

Experimental Protocols

Experimental Workflow for In Vivo Efficacy Studies

Experimental_Workflow Cell_Culture 1. MC-38 Cell Culture (DMEM, 10% FBS) Tumor_Implantation 2. Subcutaneous Implantation (1x10^6 cells in C57BL/6 mice) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers, twice weekly) Tumor_Implantation->Tumor_Growth Treatment_Initiation 4. Treatment Initiation (Tumor volume ~100-200 mm³) Tumor_Growth->Treatment_Initiation Dosing 5. This compound Administration (Oral gavage, twice daily) Treatment_Initiation->Dosing Endpoint_Analysis 6. Endpoint Analysis (Tumor volume, survival, immune profiling) Dosing->Endpoint_Analysis

Figure 2: Experimental workflow for assessing this compound efficacy in a syngeneic mouse model.

Protocol 1: In Vivo Efficacy Assessment in MC-38 Syngeneic Mouse Model

1. Materials:

  • This compound (ABBV-CLS-484)

  • Vehicle for oral administration (e.g., 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water)[7]

  • MC-38 murine colon adenocarcinoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 6-8 week old female C57BL/6 mice[8]

  • Sterile Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Syringes and needles for subcutaneous injection

  • Oral gavage needles

  • Calipers for tumor measurement

2. Cell Culture and Preparation:

  • Culture MC-38 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • Passage cells every 2-3 days to maintain exponential growth.

  • On the day of tumor implantation, harvest cells using Trypsin-EDTA and wash twice with sterile PBS.

  • Count the cells and assess viability (should be >95%).

  • Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

3. Tumor Implantation:

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each C57BL/6 mouse.[9]

4. Tumor Growth Monitoring and Treatment:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers twice a week.[9]

  • Calculate tumor volume using the formula: (Width^2 x Length) / 2.

  • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Prepare this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 200 µL).

  • Administer this compound or vehicle control via oral gavage twice daily.

5. Endpoint Analysis:

  • Continue to monitor tumor volume and body weight throughout the study.

  • Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³ or signs of ulceration/distress).[9]

  • At the end of the study, tumors and spleens can be harvested for further analysis, such as immunophenotyping by flow cytometry to assess immune cell infiltration.

Protocol 2: Preparation of this compound for Oral Administration

1. Materials:

  • This compound (ABBV-CLS-484) powder

  • Carboxymethylcellulose (CMC)

  • Tween 80

  • Sterile water for injection

  • Sterile conical tubes

  • Magnetic stirrer and stir bar or sonicator

2. Preparation of Vehicle (0.5% CMC / 0.1% Tween 80):

  • To prepare 100 mL of vehicle, add 0.5 g of CMC to approximately 90 mL of sterile water.

  • Stir vigorously with a magnetic stirrer until the CMC is fully dissolved. This may take some time.

  • Add 0.1 mL of Tween 80 to the solution.

  • Continue stirring until the Tween 80 is evenly dispersed.

  • Bring the final volume to 100 mL with sterile water.

3. Preparation of this compound Formulation:

  • Weigh the required amount of this compound powder.

  • In a sterile conical tube, add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while mixing continuously (vortexing or stirring) to achieve the desired final concentration.

  • If the compound is not fully soluble, sonication may be used to create a homogenous suspension.

  • Prepare the formulation fresh daily or assess its stability if stored.

Safety Precautions

  • Follow all institutional guidelines and regulations for animal handling and experimentation.

  • Handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.

Troubleshooting

  • Difficulty in dissolving this compound: Sonication or gentle heating may aid in dissolution. Ensure the vehicle is appropriate for the compound's solubility.

  • Variability in tumor growth: Ensure consistent cell passage number, viability, and injection technique.

  • Adverse effects in mice: Monitor for signs of toxicity such as weight loss, lethargy, or ruffled fur. If observed, consider dose reduction or discontinuation.

Conclusion

This compound is a promising novel cancer immunotherapy agent with a well-defined mechanism of action. The provided protocols offer a framework for conducting preclinical in vivo studies to evaluate its efficacy in solid tumor models. Careful adherence to these protocols will help ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for Tegeprotafib Dosing and Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Tegeprotafib in preclinical mouse models, with a focus on an anti-tumor efficacy study. Detailed protocols for key experimental procedures are included to ensure reproducibility and aid in the design of future studies.

Mechanism of Action

This compound is an orally active inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) and Type 2 (PTPN2). PTPN2 is a key negative regulator of inflammatory signaling pathways, particularly the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. By inhibiting PTPN2, this compound enhances downstream signaling of various cytokines, such as interferons, which can lead to an increased anti-tumor immune response. PTPN2 dephosphorylates and inactivates key signaling molecules including JAK1, JAK3, STAT1, STAT3, STAT5, and STAT6.[1][2][3][4][5]

Signaling Pathway of PTPN2 Inhibition

PTPN2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IFNγR) JAK JAK1/JAK3 CytokineReceptor->JAK Activates STAT STAT1/STAT3/STAT5/STAT6 JAK->STAT Phosphorylates GeneExpression Gene Expression (e.g., IFN-stimulated genes) STAT->GeneExpression Promotes PTPN2 PTPN2 PTPN2->JAK Dephosphorylates PTPN2->STAT Dephosphorylates This compound This compound This compound->PTPN2 Inhibits

Caption: PTPN2 Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the dosing and efficacy data for this compound in a murine colon adenocarcinoma model.

ParameterValue
Compound This compound
Animal Model Female C57B1/6 mice with MC-38 tumors
Dose 300 mg/kg/dose
Route of Administration Oral (gavage)
Dosing Frequency Twice a day (BID)
Treatment Duration 21 days
Reported Efficacy - Tumor stasis and shrinkage observed within 7-10 days.- 50% of mice achieved complete cures.- Increased frequency of functional, granzyme B (GzB) producing CD8+ T cells in the spleen.- Increased IP10 levels in plasma.

Experimental Protocols

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A MC-38 Cell Culture B Subcutaneous Tumor Implantation in C57B1/6 Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E This compound Administration (300 mg/kg, PO, BID) D->E F Vehicle Control Administration D->F G Continued Tumor Volume Measurement E->G F->G H Euthanasia and Tissue Collection G->H At study endpoint I Immunophenotyping of Splenocytes (e.g., CD8+ GzB+) H->I J Cytokine Analysis of Plasma (e.g., IP10) H->J

Caption: Workflow for a preclinical efficacy study of this compound.

Protocol 1: MC-38 Tumor Cell Culture and Implantation

1. Cell Culture:

  • Culture MC-38 mouse colon adenocarcinoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6][7]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]

  • Passage cells every 2-3 days to maintain logarithmic growth phase.[7]

2. Cell Preparation for Implantation:

  • Harvest cells at 70-80% confluency using trypsin-EDTA.

  • Wash cells twice with sterile, serum-free DMEM or PBS.

  • Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.[8]

3. Subcutaneous Implantation:

  • Anesthetize female C57B1/6 mice (6-8 weeks old).

  • Shave and sterilize the right flank of each mouse.

  • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the prepared flank using a 27-gauge needle.[8]

  • Monitor the mice for tumor growth.

Protocol 2: this compound Formulation and Oral Administration (Gavage)

1. Formulation:

  • Prepare a formulation of this compound suitable for oral gavage. The specific vehicle was not detailed in the source material, so a common vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water is a reasonable starting point for formulation development.

  • Calculate the required concentration to deliver 300 mg/kg in a volume of approximately 10 mL/kg.[9]

2. Oral Gavage Procedure:

  • Weigh each mouse to determine the precise volume of the formulation to be administered.[9][10][11]

  • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.[10][11]

  • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib) and mark it on the needle.[10][11]

  • Use a sterile, ball-tipped gavage needle to administer the formulation directly into the stomach.[9][10][11]

  • Administer the dose slowly to prevent regurgitation and aspiration.[9]

  • Perform this procedure twice daily (e.g., morning and evening) for 21 consecutive days.

  • Monitor the animal for any signs of distress during and after the procedure.[9]

Protocol 3: Tumor Volume Measurement and Monitoring

1. Measurement:

  • Measure tumor dimensions using digital calipers at least twice weekly, increasing to daily or every other day as tumors grow larger.[12][13]

  • Record the length (longest dimension) and width (perpendicular to the length) of the tumor.[12][14]

2. Volume Calculation:

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2[12][15]

3. Monitoring:

  • Monitor the body weight and overall health of the mice throughout the study.[12]

  • Establish humane endpoints for euthanasia, such as tumor volume exceeding a predetermined size (e.g., 2000 mm³) or significant weight loss (>20%).[12][13]

Protocol 4: Endpoint Analysis - Immunophenotyping and Cytokine Analysis

1. Tissue Collection:

  • At the study endpoint, euthanize mice according to approved institutional guidelines.

  • Collect spleens and blood (via cardiac puncture) for further analysis.

2. Spleen Processing and Immunophenotyping:

  • Process spleens into single-cell suspensions.

  • Perform red blood cell lysis.

  • Stain splenocytes with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and intracellular markers (e.g., Granzyme B) following a standard flow cytometry staining protocol.

  • Acquire data on a flow cytometer and analyze the frequency of CD8+ GzB+ T cells.

3. Plasma Cytokine Analysis:

  • Collect blood in EDTA-coated tubes and centrifuge to separate plasma.

  • Store plasma at -80°C until analysis.

  • Measure the concentration of IP-10 (CXCL10) in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.

Disclaimer: These protocols are intended for guidance and should be adapted and validated for specific experimental conditions and performed in accordance with institutional animal care and use committee (IACUC) regulations.

References

Application Notes and Protocols: PTPN1/PTPN2 Phosphatase Activity Assay with Tegeprotafib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatases (PTPs) are a family of enzymes crucial in cellular signaling, acting as key negative regulators in pathways governing cell growth, differentiation, and metabolism. Two closely related non-receptor PTPs, PTPN1 (also known as PTP1B) and PTPN2 (also known as TC-PTP), have emerged as significant therapeutic targets in oncology and metabolic diseases. PTPN1 is a key negative regulator of the insulin and leptin signaling pathways, making it a target for diabetes and obesity treatments.[1][2] PTPN2 negatively regulates cytokine signaling, such as the JAK-STAT pathway, and T-cell receptor signaling, positioning it as a critical target in immuno-oncology.[1][3][4]

Tegeprotafib (also known as ABBV-CLS-579 and PTPN2/1-IN-1) is a potent, orally active dual inhibitor of PTPN1 and PTPN2.[1][5][6][7] This document provides detailed application notes and a protocol for assessing the enzymatic activity of PTPN1 and PTPN2 in the presence of this compound, enabling researchers to evaluate its inhibitory effects.

Signaling Pathways

PTPN1 and PTPN2 are critical negative regulators of key signaling pathways. PTPN1 primarily dephosphorylates the insulin receptor and downstream substrates, thereby attenuating insulin signaling. PTPN2 dephosphorylates key components of the JAK-STAT signaling pathway, such as JAK1, JAK3, STAT1, and STAT3, which are crucial for cytokine and growth factor signaling.[1]

PTPN1_Signaling_Pathway Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Binds IRS IRS (pY) Insulin Receptor->IRS Phosphorylates (pY) PI3K/AKT Pathway PI3K/AKT Pathway IRS->PI3K/AKT Pathway Activates Metabolic Effects Metabolic Effects PI3K/AKT Pathway->Metabolic Effects PTPN1 PTPN1 PTPN1->Insulin Receptor Dephosphorylates PTPN1->IRS Dephosphorylates

Caption: PTPN1 negatively regulates the insulin signaling pathway.

PTPN2_Signaling_Pathway Cytokine (e.g., IFNγ) Cytokine (e.g., IFNγ) Cytokine Receptor Cytokine Receptor Cytokine (e.g., IFNγ)->Cytokine Receptor Binds JAK JAK (pY) Cytokine Receptor->JAK Activates STAT STAT (pY) JAK->STAT Phosphorylates (pY) Gene Transcription Gene Transcription STAT->Gene Transcription Dimerizes & Enters Nucleus PTPN2 PTPN2 PTPN2->JAK Dephosphorylates PTPN2->STAT Dephosphorylates

Caption: PTPN2 negatively regulates the JAK-STAT signaling pathway.

Quantitative Data Summary

This compound demonstrates potent inhibition of both PTPN1 and PTPN2. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

EnzymeInhibitorIC50 Value
PTPN1This compound1-10 nM
PTPN2This compound4.4 nM

Note: IC50 values are sourced from publicly available data and may vary depending on assay conditions.[1][5][6][7]

Experimental Protocols

This section details a representative protocol for an in vitro phosphatase activity assay to determine the IC50 of this compound against PTPN1 and PTPN2. This assay utilizes a fluorogenic substrate, which upon dephosphorylation by the phosphatase, produces a fluorescent signal that can be quantified.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate, and this compound Dilutions Add_Enzyme Add PTPN1 or PTPN2 to Microplate Wells Reagent_Prep->Add_Enzyme Add_Inhibitor Add this compound Dilutions Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Pre_Incubate Add_Substrate Add Fluorogenic Substrate to Initiate Reaction Pre_Incubate->Add_Substrate Incubate Incubate at Room Temperature Add_Substrate->Incubate Read_Fluorescence Measure Fluorescence Intensity Incubate->Read_Fluorescence Data_Analysis Calculate Percent Inhibition and Determine IC50 Read_Fluorescence->Data_Analysis

Caption: Workflow for PTPN1/PTPN2 phosphatase activity assay.

Materials and Reagents
  • Enzymes: Recombinant human PTPN1 (catalytic domain) and PTPN2 (catalytic domain)

  • Inhibitor: this compound

  • Substrate: A suitable fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP))

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT

  • Stop Solution (optional): A solution to terminate the enzymatic reaction (e.g., a basic solution like NaOH if using pNPP, or a specific phosphatase inhibitor like sodium orthovanadate). For continuous kinetic assays with fluorogenic substrates, a stop solution is often not necessary.

  • Microplate: 96-well or 384-well black, flat-bottom microplate suitable for fluorescence readings

  • Microplate Reader: Capable of measuring fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.

Assay Protocol
  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C.

    • Reconstitute the recombinant PTPN1 and PTPN2 enzymes to a stock concentration in an appropriate buffer (as recommended by the manufacturer) and store at -80°C in aliquots.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and store it at -20°C, protected from light.

    • Prepare a stock solution of this compound in DMSO. From this stock, create a serial dilution series in DMSO to cover a range of concentrations for IC50 determination (e.g., from 100 µM to 0.1 nM).

  • Assay Procedure:

    • On the day of the experiment, thaw all reagents on ice.

    • Prepare a working solution of the enzymes (PTPN1 and PTPN2) in the Assay Buffer to the desired final concentration.

    • Prepare a working solution of the substrate in the Assay Buffer to the desired final concentration (typically at or near the Km value for the enzyme).

    • In the microplate, add the following to each well in the specified order:

      • Assay Buffer

      • This compound dilutions (or DMSO for control wells)

      • Enzyme solution (PTPN1 or PTPN2)

    • Mix the contents of the wells gently and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately start monitoring the fluorescence intensity using a microplate reader in kinetic mode, or incubate for a fixed time (e.g., 30-60 minutes) at room temperature, protected from light, for an endpoint reading.

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • For endpoint assays, use the final fluorescence reading.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_DMSO - Signal_blank))

      • Signal_inhibitor: Signal from wells containing this compound

      • Signal_DMSO: Signal from wells with DMSO (no inhibitor)

      • Signal_blank: Signal from wells without enzyme

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This document provides a framework for assessing the inhibitory activity of this compound against PTPN1 and PTPN2. The provided protocols and background information are intended to guide researchers in setting up and performing these assays. Accurate determination of the inhibitory potency of compounds like this compound is a critical step in the drug discovery and development process for novel therapeutics targeting these important phosphatases.

References

Application Note: In Vivo Evaluation of Tegeprotafib in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in immuno-oncology.

Introduction: Tegeprotafib is an orally active, potent small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1, also known as PTP1B) and Type 2 (PTPN2, also known as TC-PTP).[1][2][3] Both PTPN1 and PTPN2 are critical negative regulators of cytokine and growth factor signaling pathways, including the Interferon-gamma (IFNγ) and insulin signaling pathways.[2] In the context of oncology, loss of PTPN2 has been shown to enhance tumor sensitivity to immunotherapy by augmenting IFNγ-mediated effects on antigen presentation and growth suppression.[2] this compound's dual mechanism of action—targeting both tumor cells to increase their vulnerability and immune cells to boost their anti-tumor activity—makes it a promising candidate for cancer immunotherapy.[4]

Syngeneic mouse models, which involve implanting murine tumor cell lines into immunocompetent mice of the same genetic background, are essential tools for evaluating immuno-modulating drugs like this compound.[5][6] These models preserve the intact immune system, allowing for the comprehensive study of the interaction between the therapeutic agent, the tumor, and the host immune response.[5][7] This document provides an overview of this compound's mechanism of action and detailed protocols for its evaluation in a syngeneic model setting.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting PTPN1 and PTPN2, which function as key "brakes" on immune signaling pathways. As negative regulators of the JAK-STAT pathway, their inhibition by this compound leads to a dual-pronged anti-cancer response:

  • On Tumor Cells: Inhibition of PTPN2/1 in cancer cells enhances their sensitivity to IFNγ. This leads to upregulated antigen presentation machinery (e.g., MHC class I) and growth suppression, making them more visible and vulnerable to the immune system.[2][4]

  • On Immune Cells: In immune cells, particularly T cells and NK cells, inhibiting PTPN2/1 amplifies IFNγ and other cytokine signaling. This boosts their activation, proliferation, and cytotoxic function, turning them into more effective killers of tumor cells. It also helps to reduce T-cell exhaustion, a state of dysfunction that often limits the efficacy of cancer immunotherapies.[4]

Tegeprotafib_Mechanism_of_Action cluster_tumor Tumor Cell cluster_tcell T Cell / NK Cell Tumor_IFNGR IFNγ Receptor Tumor_JAK JAK1/JAK3 Tumor_IFNGR->Tumor_JAK Tumor_STAT STAT1/3/5 Tumor_JAK->Tumor_STAT Tumor_PTPN21 PTPN2/PTPN1 Tumor_STAT->Tumor_PTPN21 Dephosphorylates Tumor_Response ↑ Antigen Presentation ↑ Growth Suppression Tumor_STAT->Tumor_Response TCell_IFNGR IFNγ Receptor TCell_JAK JAK1/JAK3 TCell_IFNGR->TCell_JAK TCell_STAT STAT1/3/5 TCell_JAK->TCell_STAT TCell_PTPN21 PTPN2/PTPN1 TCell_STAT->TCell_PTPN21 Dephosphorylates TCell_Response ↑ Activation & Cytotoxicity ↓ T-Cell Exhaustion TCell_STAT->TCell_Response This compound This compound This compound->Tumor_PTPN21 Inhibits This compound->TCell_PTPN21 Inhibits IFNg IFNγ IFNg->Tumor_IFNGR IFNg->TCell_IFNGR

Caption: this compound's dual mechanism of action.

Data from Syngeneic Model Studies

Published preclinical data demonstrates the efficacy of this compound in the MC-38 colon adenocarcinoma syngeneic model.

Table 1: In Vivo Efficacy of this compound in MC-38 Syngeneic Model

Parameter Details
Animal Model Female C57BL/6 mice
Tumor Model MC-38 colon adenocarcinoma
Treatment This compound (300 mg/kg)
Administration Oral, twice daily (BID) for 21 days
Tumor Growth Inhibition (TGI) 75%
Cure Rate 50% of mice achieved complete cures

Data sourced from MedChemExpress.[1]

Table 2: Immunophenotyping Data Following this compound Treatment

Biomarker Result Fold Change (vs. Vehicle)
CD8+ Granzyme B+ T cells (Spleen) Increased frequency of functional cytotoxic T cells 2.9x
Plasma IP-10 (CXCL10) Levels Increased -

Data sourced from MedChemExpress.[1]

Experimental Protocols

The following protocols provide a framework for evaluating this compound in a syngeneic tumor model. These are generalized protocols and should be adapted based on specific experimental goals and institutional guidelines.[8][9]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A 1. Cell Line Culture (e.g., MC-38) B 2. Animal Acclimatization (C57BL/6 Mice) C 3. Cell Harvest & Prep (PBS/Matrigel Mix) B->C D 4. Subcutaneous Tumor Implantation C->D E 5. Tumor Growth Monitoring (Until tumors are ~100 mm³) D->E F 6. Animal Randomization (Vehicle vs. This compound) E->F G 7. Treatment Administration (e.g., Oral Gavage, 21 Days) F->G H 8. Continuous Monitoring (Tumor Volume, Body Weight) G->H I 9. Euthanasia & Sample Collection (Tumors, Spleens, Blood) H->I J 10. Ex Vivo Analysis - Flow Cytometry (Immune Cells) - Cytokine Analysis (Plasma) I->J

Caption: General experimental workflow for a syngeneic study.
Protocol 1: Establishment of Syngeneic Tumor Model and this compound Administration

1. Materials:

  • MC-38 (or other appropriate) murine tumor cell line

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 6-8 week old female C57BL/6 mice[1]

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix (Corning)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • This compound (formulated for oral gavage)

  • Vehicle control formulation

  • 1 mL syringes with 27-gauge needles

  • Oral gavage needles

2. Cell Culture and Preparation:

  • Culture MC-38 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and test negative for mycoplasma.

  • On the day of implantation, wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, transfer cells to a conical tube, and centrifuge.

  • Resuspend the cell pellet in ice-cold sterile PBS. Count the cells and assess viability (should be >95%).

  • Centrifuge cells again and resuspend in a 1:1 mixture of ice-cold PBS and Matrigel to a final concentration of 1x10⁷ cells/mL.[9] Keep the cell suspension on ice.

3. Tumor Implantation:

  • Anesthetize mice according to approved institutional protocols. Shave the right flank area.

  • Clean the injection site with an alcohol wipe.

  • Draw 100 µL of the cell suspension (containing 1x10⁶ cells) into a 1 mL syringe.

  • Gently lift the skin on the flank and inject the 100 µL cell suspension subcutaneously.[9]

  • Monitor mice to ensure proper recovery from anesthesia.

4. This compound Administration:

  • Begin monitoring tumor growth 5-7 days post-implantation.

  • When tumors reach a predetermined size (e.g., 80-120 mm³), randomize mice into treatment and vehicle control groups.

  • Prepare this compound at the desired concentration (e.g., for a 300 mg/kg dose) in an appropriate vehicle.

  • Administer this compound or vehicle via oral gavage twice daily (e.g., 7 am and 5 pm) for the duration of the study (e.g., 21 days).[1]

  • Record the body weight of each mouse 2-3 times per week to monitor for toxicity.[9]

Protocol 2: Monitoring Tumor Growth and Efficacy Assessment

1. Materials:

  • Digital calipers

  • Animal scale

  • Data recording software (e.g., spreadsheet)

2. Procedure:

  • Measure tumors with digital calipers 2-3 times per week. Record the length (L) and width (W) of the tumor.

  • Calculate tumor volume using the formula: Volume = (L x W²) / 2 .

  • Continue measurements until the endpoint is reached (e.g., tumors in the control group reach the maximum size allowed by IACUC protocols, or after the 21-day treatment period).

  • Calculate Tumor Growth Inhibition (TGI) using the formula: % TGI = (1 - [Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group]) x 100

  • Mice with no measurable tumor at the end of the study are classified as having a complete response (CR) or "cure".

Protocol 3: Immune Cell Profiling of Tumors and Spleens by Flow Cytometry

1. Materials:

  • Tumor Dissociation Kit (e.g., Miltenyi Biotec)[7]

  • gentleMACS™ Dissociator (or similar)[7]

  • 70 µm cell strainers

  • ACK Lysis Buffer

  • FACS Buffer (PBS + 2% FBS + 1 mM EDTA)

  • Fc Block (anti-mouse CD16/32)

  • Fluorescently conjugated antibodies (e.g., anti-CD45, -CD3, -CD8, -CD4, -NK1.1, -Granzyme B, -PD-1)

  • Live/Dead stain

  • Intracellular staining buffer kit

  • Flow cytometer

2. Single-Cell Suspension Preparation:

  • Tumors: At the study endpoint, euthanize mice and surgically resect tumors. Weigh the tumors.

  • Mince the tumor tissue and process using a tumor dissociation kit and a mechanical dissociator following the manufacturer's instructions to obtain a single-cell suspension.[7][8]

  • Filter the suspension through a 70 µm cell strainer.

  • Spleens: Harvest spleens and place them in a petri dish with FACS buffer.

  • Gently mash the spleen through a 70 µm cell strainer using a syringe plunger.

  • Centrifuge the cell suspensions, discard the supernatant, and resuspend the pellet in ACK Lysis Buffer for 3-5 minutes at room temperature to lyse red blood cells.

  • Quench the lysis with excess FACS buffer, centrifuge, and resuspend in FACS buffer for cell counting.

3. Immunostaining and Flow Cytometry:

  • Adjust cell concentration to 1-2x10⁶ cells per well in a 96-well plate.

  • Stain with a Live/Dead dye according to the manufacturer's protocol.

  • Wash the cells with FACS buffer.

  • Block Fc receptors by incubating with Fc Block for 10-15 minutes.

  • Add the cocktail of surface-staining antibodies and incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells twice with FACS buffer.

  • For intracellular staining (e.g., Granzyme B), fix and permeabilize the cells using an appropriate kit.

  • Incubate with the intracellular antibody for 30-45 minutes at 4°C.

  • Wash the cells and resuspend in FACS buffer for acquisition on a flow cytometer.

  • Analyze the data using appropriate software, gating first on live, single cells, then on immune populations of interest (e.g., CD45+), followed by specific T cell and NK cell subsets.

References

Troubleshooting & Optimization

Tegeprotafib Technical Support Center: Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling Tegeprotafib. Below are frequently asked questions (FAQs) and troubleshooting protocols to address common solubility and stability challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2] We recommend preparing a primary stock solution in 100% DMSO at a concentration of 10-50 mM. Ensure you are using anhydrous, high-purity DMSO, as hygroscopic DMSO can negatively impact the solubility and stability of the compound.[2]

Q2: What are the optimal storage conditions for this compound?

A2: Solid this compound should be stored at -20°C, protected from light. For stock solutions in DMSO, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[2] Always protect solutions from light.[2]

Q3: this compound has poor aqueous solubility. How can I improve its solubility in my aqueous assay buffer?

A3: Improving the aqueous solubility of poorly soluble compounds like many kinase inhibitors is a common challenge.[4][5][6] Here are several strategies:

  • pH Adjustment: this compound's solubility may be pH-dependent. Assess the solubility at different pH values to find an optimal range for your experimental buffer.[7][8][9]

  • Use of Co-solvents: Adding a small, cell-tolerated percentage of an organic solvent like ethanol or using formulation excipients can improve solubility.[7][9][10]

  • Complexation Agents: Cyclodextrins can be used to form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs.[8][11]

Q4: Is this compound sensitive to particular conditions?

A4: Yes. Based on typical kinase inhibitor profiles and forced degradation studies, this compound is susceptible to degradation under certain stress conditions.[12][13] It shows sensitivity to strong acidic and basic conditions (hydrolysis), oxidative stress, and exposure to UV light (photolysis).[14][15] Therefore, it is critical to protect the compound from light and avoid harsh pH conditions during storage and experimentation.

Solubility and Stability Data

The following tables summarize typical solubility and stability data for this compound. (Note: This data is illustrative and based on the general characteristics of small molecule kinase inhibitors).

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)
DMSO> 100 mg/mL[2]
DMF~25 mg/mL
Ethanol (100%)~5 mg/mL
Methanol~2 mg/mL
PBS (pH 7.4)< 0.01 mg/mL

Table 2: pH-Dependent Aqueous Solubility of this compound

pHAqueous Solubility (µg/mL at 25°C)
2.00.5
4.00.2
6.8< 0.1
7.4< 0.1
9.01.2

Table 3: Summary of Forced Degradation Studies

Stress ConditionThis compound Remaining (%)Observations
0.1 M HCl, 60°C, 24h85.2%Significant degradation
0.1 M NaOH, 60°C, 24h88.5%Moderate degradation
3% H₂O₂, RT, 24h90.1%Moderate oxidative degradation[15]
Heat (80°C, solid), 48h98.9%Relatively stable to dry heat
Photostability (UV/Vis light), 24h91.5%Significant photodegradation

Troubleshooting Guide

Problem 1: My this compound precipitates when I dilute my DMSO stock into aqueous cell culture media.

This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous buffer where its solubility is low.[16][17]

  • Solution 1: Decrease Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound. Determine the kinetic solubility limit in your specific media to define the maximum workable concentration.

  • Solution 2: Modify Dilution Method: Instead of adding the stock directly to the full volume of media, try a serial dilution approach. Alternatively, add the DMSO stock to a rapidly vortexing or stirring tube of media to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.[17] The final concentration of DMSO should typically be kept below 0.5% to minimize solvent toxicity to cells.

  • Solution 3: Use a Formulation Vehicle: For in vivo studies or challenging in vitro systems, consider formulating this compound with solubility-enhancing excipients such as cyclodextrins or using a lipid-based formulation.[6]

G start Precipitation observed in aqueous media? check_conc Is final concentration below solubility limit? start->check_conc Yes lower_conc Action: Lower the final concentration. check_conc->lower_conc No check_dmso Is final DMSO concentration <0.5%? check_conc->check_dmso Yes success Problem Resolved lower_conc->success optimize_dilution Action: Optimize dilution. (e.g., rapid stirring) check_dmso->optimize_dilution Yes use_vehicle Consider advanced formulation (e.g., cyclodextrin) check_dmso->use_vehicle No (or if dilution fails) optimize_dilution->success use_vehicle->success

Caption: Troubleshooting workflow for this compound precipitation.

Problem 2: My HPLC analysis shows new peaks appearing in my this compound stock solution over time.

This indicates chemical degradation of the compound.

  • Solution 1: Verify Storage Conditions: Ensure the DMSO stock was stored properly at -80°C and protected from light.[2] Repeated freeze-thaw cycles can introduce water and accelerate degradation. Always use fresh aliquots for sensitive experiments.

  • Solution 2: Check Solvent Quality: Use high-purity, anhydrous DMSO. Water or impurities in the solvent can facilitate hydrolytic or other degradation pathways.

  • Solution 3: Perform Forced Degradation: To understand the nature of the degradants, perform a forced degradation study (see Protocol 3).[12][13] This can help identify if the degradation is due to hydrolysis, oxidation, or photolysis and confirm that your analytical method is stability-indicating.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Materials: this compound (MW: 326.30 g/mol ), anhydrous high-purity DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out 3.26 mg of solid this compound powder.

    • Add 1.0 mL of anhydrous DMSO to the powder.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[17]

    • Once dissolved, create small-volume, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C, protected from light.

G A Weigh 3.26 mg This compound B Add 1.0 mL anhydrous DMSO A->B C Vortex until dissolved B->C D Create single-use aliquots C->D E Store at -80°C, protect from light D->E

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol helps determine the maximum concentration of this compound that can be maintained in solution when diluted from a DMSO stock.

  • Materials: 10 mM this compound in DMSO, aqueous buffer (e.g., PBS, pH 7.4), 96-well microplate, plate reader capable of measuring turbidity at ~620 nm.

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in DMSO.

    • Add 198 µL of the aqueous buffer to the wells of the 96-well plate.

    • Add 2 µL of the DMSO dilutions to the corresponding wells, ensuring the final DMSO concentration is 1%.

    • Mix the plate gently for 1 minute.

    • Incubate the plate at room temperature for 2 hours, protected from light.

    • Measure the absorbance (turbidity) of each well at 620 nm.

    • The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 3: Forced Degradation Study

This study exposes this compound to harsh conditions to deliberately induce degradation, which is crucial for developing stability-indicating analytical methods.[15][18]

  • Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC-grade water and acetonitrile, HPLC system with UV detector.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a solution of 1:1 acetonitrile:0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve this compound in a solution of 1:1 acetonitrile:0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Dissolve this compound in a solution of 1:1 acetonitrile:3% H₂O₂. Store at room temperature for 24 hours.

    • Photostability: Expose a solution of this compound to a calibrated light source (UV/Vis).

    • Analysis: After exposure, neutralize the acid and base samples. Analyze all samples by a suitable reverse-phase HPLC method, comparing them to an unstressed control solution to determine the percentage of degradation and observe the formation of new peaks. The goal is to achieve 5-20% degradation.[12][15]

Signaling Pathway Context

This compound is an inhibitor of Protein Tyrosine Phosphatases PTP1B and PTPN2.[1][2] These phosphatases are negative regulators of key signaling pathways, including the insulin and JAK/STAT pathways. By inhibiting PTPN2, this compound can enhance IFNγ-mediated anti-tumor immunity.

G IFNy IFNγ IFNyR IFNγ Receptor IFNy->IFNyR JAK JAK1/2 IFNyR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates Gene Gene Transcription (Immune Response) STAT1->Gene Promotes PTPN2 PTPN2 PTPN2->JAK Dephosphorylates PTPN2->STAT1 Dephosphorylates This compound This compound This compound->PTPN2 Inhibits

Caption: Simplified PTPN2 signaling pathway inhibited by this compound.

References

potential Tegeprotafib off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information and guidance on the potential off-target effects of Tegeprotafib. The following resources are designed to address common questions and troubleshooting scenarios that may arise during preclinical and clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally active inhibitor of Protein Tyrosine Phosphatase, Non-Receptor Type 1 (PTPN1) and Protein Tyrosine Phosphatase, Non-Receptor Type 2 (PTPN2).[1][2] It is under development as a potential antineoplastic agent for the treatment of advanced malignant solid neoplasms.[2][3]

Q2: What are the known on-target inhibitory concentrations for this compound?

This compound has been shown to inhibit PTPN1 and PTPN2 at nanomolar concentrations.

TargetIC50
PTPN11-10 nM
PTPN24.4 nM
Summary of reported in vitro inhibitory activity of this compound.[1]

Q3: Have any specific off-target effects of this compound been reported?

As of the latest available information, specific off-target effects of this compound have not been publicly disclosed in detail. The compound is currently in Phase 1 clinical trials, and comprehensive safety and tolerability profiles, which would include characterization of off-target effects, are typically established during these and later-stage clinical investigations.[2] It is a common challenge in drug development that even highly selective agents may exhibit off-target activities.[4][5]

Q4: Why is it important to consider potential off-target effects?

Understanding the off-target profile of a compound is critical for several reasons:

  • Safety and Toxicity: Off-target interactions can lead to unexpected adverse events in preclinical models and in patients.[6]

  • Therapeutic Efficacy: In some cases, off-target effects can contribute to the therapeutic efficacy of a drug.[4]

Troubleshooting Guide

Issue: Unexpected or paradoxical cellular phenotype observed after this compound treatment.

If you observe a cellular response that is inconsistent with the known functions of PTPN1 and PTPN2 inhibition, it may be indicative of an off-target effect.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Use a secondary, structurally distinct PTPN1/PTPN2 inhibitor to see if the phenotype is recapitulated.

    • Employ genetic approaches (e.g., siRNA, shRNA, or CRISPR-Cas9 knockout of PTPN1 and/or PTPN2) to mimic the pharmacological inhibition. If the phenotype is not reproduced, an off-target effect is likely.

  • Dose-Response Analysis:

    • Perform a detailed dose-response curve for the observed phenotype. Off-target effects often occur at higher concentrations than on-target effects. Compare the EC50 for the unexpected phenotype with the known IC50 values for PTPN1/PTPN2 inhibition.

  • Control Experiments:

    • Include a negative control compound that is structurally similar to this compound but inactive against PTPN1/PTPN2.

    • Utilize cell lines with varying expression levels of PTPN1 and PTPN2 to assess target dependency.

Experimental Protocols

Protocol: Broad-Spectrum Kinase and Phosphatase Panel Screening to Identify Off-Target Interactions

This protocol outlines a general approach for identifying potential off-target interactions of this compound using commercially available screening panels.

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases and phosphatases.

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Perform serial dilutions to create a range of concentrations for screening (e.g., from 10 µM down to 1 nM).

  • Panel Screening:

    • Submit the compound to a commercial provider for screening against their broadest available kinase and phosphatase panels (e.g., Eurofins, Reaction Biology).

    • The screening is typically performed as a competition binding assay (e.g., KiNativ) or an enzymatic activity assay.

    • An initial screen is often conducted at a single high concentration (e.g., 1 µM or 10 µM).

  • Data Analysis:

    • Identify any kinases or phosphatases where this compound shows significant inhibition (e.g., >50% inhibition at 1 µM).

    • For any identified "hits," perform follow-up dose-response experiments to determine the IC50 or Ki value for the off-target interaction.

    • Compare the off-target IC50 values to the on-target IC50 values for PTPN1 and PTPN2 to establish a selectivity ratio.

Visualizations

PTPN1_PTPN2_Signaling_Pathways cluster_PTPN1 PTPN1 Signaling cluster_PTPN2 PTPN2 Signaling IR Insulin Receptor (IR) IRS Insulin Receptor Substrate (IRS) IR->IRS PI3K_AKT PI3K/AKT Pathway IRS->PI3K_AKT PTPN1 PTPN1 PTPN1->IR PTPN1->IRS IFNGR IFNγ Receptor JAK_STAT JAK/STAT Pathway IFNGR->JAK_STAT PDL1 PD-L1 Expression JAK_STAT->PDL1 PTPN2 PTPN2 PTPN2->IFNGR PTPN2->JAK_STAT This compound This compound This compound->PTPN1 This compound->PTPN2

Caption: On-target signaling pathways of PTPN1 and PTPN2 inhibited by this compound.

Off_Target_Investigation_Workflow Start Unexpected Phenotype Observed with this compound Confirm_On_Target Confirm On-Target Engagement? (e.g., Genetic Knockdown) Start->Confirm_On_Target Dose_Response Perform Dose-Response Analysis Confirm_On_Target->Dose_Response No Conclusion_On_Target Phenotype is Likely On-Target Confirm_On_Target->Conclusion_On_Target Yes Panel_Screening Broad-Spectrum Off-Target Screening (Kinase/Phosphatase Panels) Dose_Response->Panel_Screening Identify_Hits Identify Potential Off-Target Hits Panel_Screening->Identify_Hits Validate_Hits Validate Hits with Secondary Assays Identify_Hits->Validate_Hits Conclusion_Off_Target Phenotype is Likely Off-Target Validate_Hits->Conclusion_Off_Target

Caption: Workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: Tegeprotafib In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo experiments with Tegeprotafib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2).[1] These phosphatases are negative regulators of multiple signaling pathways, including those involved in cytokine signaling in immune cells. By inhibiting PTPN1 and PTPN2, this compound can enhance anti-tumor immunity by promoting the activation and function of various immune cells, such as T cells, and by sensitizing tumor cells to immune-mediated killing. This involves the amplification of interferon (IFN) signaling through the JAK/STAT pathway.

Q2: What is a typical in vivo experimental setup for this compound in a mouse tumor model?

A representative in vivo experiment involves the use of female C57B1/6 mice with an MC-38 tumor model. This compound is administered orally at a dosage of 300 mg/kg, twice a day (BID), for a duration of 21 days.[1]

Q3: What are the expected outcomes of a successful in vivo experiment with this compound?

In the MC-38 tumor model, successful treatment with this compound has been shown to result in apparent tumor stasis and shrinkage within 7-10 days.[1] Reported outcomes include a 50% rate of complete cures and an overall tumor growth inhibition of 75%.[1] On a cellular level, an increase in functional, granzyme B-producing cytotoxic CD8+ T cells in the spleen and elevated plasma levels of IP-10 (a chemokine involved in immune cell recruitment) are observed.[1]

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo experiments with this compound, with a focus on practical solutions.

Formulation and Administration Issues

Q: I am having trouble with the solubility and formulation of this compound for oral administration. What can I do?

A: this compound is a solid, white to off-white compound.[1] For in vitro studies, it is soluble in DMSO.[1] For in vivo oral administration, the exact vehicle is not always specified in publicly available data. However, for poorly soluble compounds, common strategies include the use of vehicles such as a mixture of PEG400, Solutol HS 15, and water, or a suspension in a solution of methylcellulose and Tween 80. It is crucial to ensure the formulation is homogenous and stable for the duration of the experiment. Sonication may be required to achieve a uniform suspension. Always perform a small-scale formulation test to check for precipitation before preparing the bulk solution for dosing.

Q: My mice are showing signs of distress during or after oral gavage. How can I minimize this?

A: Proper oral gavage technique is critical to minimize stress and potential injury to the animals.

  • Handling: Ensure you are using the correct restraint technique to immobilize the head and neck without impeding breathing.

  • Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse to reduce the risk of esophageal or gastric injury.

  • Insertion: Insert the needle gently along the side of the mouth, advancing it slowly down the esophagus. If you feel resistance, do not force it. Withdraw and re-insert.

  • Volume: Administer the correct volume based on the mouse's body weight. The maximum recommended volume for oral gavage in mice is typically 10 ml/kg.

  • Training: If you are inexperienced, seek training from experienced personnel or your institution's animal care and use committee.

Efficacy and Reproducibility Issues

Q: I am not observing the expected anti-tumor efficacy. What could be the reason?

A: Several factors can contribute to a lack of efficacy:

  • Formulation and Bioavailability: Ensure your formulation allows for adequate oral bioavailability. If this compound is precipitating out of solution or not being absorbed efficiently, it will not reach the target tissues at a therapeutic concentration. Consider performing pharmacokinetic studies to assess drug exposure in your model.

  • Dosing Regimen: Verify that you are using the correct dose (300 mg/kg) and frequency (BID).[1] Inconsistent dosing can lead to suboptimal drug levels.

  • Tumor Model: The choice of tumor model is crucial. The reported efficacy is in the MC-38 colon adenocarcinoma model, which is known to be responsive to immunotherapy. Other tumor models may have different sensitivities to PTPN2/N1 inhibition.

  • Animal Health: The overall health of the mice can impact treatment response. Ensure your animals are healthy and free from other infections or stressors.

Q: I am seeing high variability in tumor growth and treatment response between my mice. How can I improve reproducibility?

A: High variability can be addressed by:

  • Consistent Procedures: Standardize all experimental procedures, including tumor cell implantation, animal handling, and drug administration.

  • Tumor Size at Treatment Start: Initiate treatment when tumors have reached a consistent and predetermined size across all animals.

  • Randomization: Randomize animals into treatment and control groups to avoid bias.

  • Sufficient Group Size: Use a sufficient number of animals per group to achieve statistical power.

Safety and Tolerability Issues

Q: What are the potential side effects of PTPN2/N1 inhibition in vivo, and how can I monitor for them?

Monitoring for potential side effects should include:

  • Daily Health Checks: Monitor animals daily for changes in weight, activity level, grooming habits, and food/water intake.

  • Clinical Signs: Look for any signs of inflammation, such as swelling in the joints.

  • Histopathology: At the end of the study, perform histopathological analysis of key organs (liver, kidney, spleen, etc.) to assess for any treatment-related changes.

Data Summary

Table 1: Preclinical Efficacy of this compound in MC-38 Mouse Model

ParameterResultCitation
Animal ModelFemale C57B1/6 mice[1]
Tumor ModelMC-38[1]
Dosage300 mg/kg[1]
Administration RouteOral[1]
Dosing FrequencyTwice a day (BID)[1]
Treatment Duration21 days[1]
Time to Tumor Stasis/Shrinkage7-10 days[1]
Complete Cure Rate50%[1]
Overall Tumor Growth Inhibition75%[1]
Pharmacodynamic Marker (Spleen)2.9-fold increase in GzB+ CD8+ T cells[1]
Pharmacodynamic Marker (Plasma)Increased IP-10 levels[1]

Table 2: Preclinical Pharmacokinetics of a Structurally Related PTPN2/N1 Inhibitor (ABBV-CLS-484) in Mice

ParameterValueCitation
IC50 (PTPN2) 1.8 nM[2]
IC50 (PTPN1) 2.5 nM[2]
Aqueous Solubility 2.55 µM[2]
Unbound Fraction (Plasma) 0.86[2]
Half-life (t½) - Oral 2 h[2]
Clearance 1.7 L/h·kg[2]
Unbound Brain/Plasma Ratio 0.08[2]

Note: The data in Table 2 is for ABBV-CLS-484, a compound with a similar mechanism of action to this compound, and is provided for reference.

Experimental Protocols & Visualizations

PTPN2 Signaling Pathway

The following diagram illustrates the central role of PTPN2 as a negative regulator in key signaling pathways. This compound's inhibitory action on PTPN2 leads to the enhancement of these pro-inflammatory and anti-tumor pathways.

PTPN2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK TCR T-Cell Receptor Src_Kinases Src Family Kinases TCR->Src_Kinases STAT STAT JAK->STAT Gene_Expression Gene Expression (e.g., IFN-stimulated genes) STAT->Gene_Expression Transcription Activation PTPN2 PTPN2 PTPN2->JAK PTPN2->STAT PTPN2->Src_Kinases This compound This compound This compound->PTPN2 Inhibition

Caption: PTPN2 negatively regulates cytokine and T-cell receptor signaling pathways.

In Vivo Experimental Workflow for Oral Administration

This workflow outlines the key steps for conducting an in vivo efficacy study of this compound in a mouse tumor model.

In_Vivo_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Tumor_Implantation 1. Tumor Cell Implantation (e.g., MC-38 cells subcutaneously) Tumor_Growth 2. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 3. Randomization into Groups Tumor_Growth->Randomization Formulation 4. This compound Formulation Randomization->Formulation Dosing 5. Oral Administration (BID) (300 mg/kg) Formulation->Dosing Monitoring 6. Daily Health & Tumor Monitoring Dosing->Monitoring Endpoint 7. Study Endpoint Reached (e.g., 21 days or tumor burden limit) Monitoring->Endpoint Tissue_Collection 8. Tissue & Blood Collection Endpoint->Tissue_Collection Data_Analysis 9. Efficacy & PD Analysis Tissue_Collection->Data_Analysis

Caption: A typical workflow for an in vivo efficacy study of orally administered this compound.

References

interpreting unexpected results with Tegeprotafib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tegeprotafib. Our goal is to help you interpret unexpected results and optimize your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: No significant increase in IFN-γ-induced STAT1 phosphorylation after this compound treatment.

Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration or Incubation Time Titrate this compound across a range of concentrations (e.g., 10 nM to 10 µM) and vary the pre-incubation time before IFN-γ stimulation.
Cell Line Insensitivity or Defective IFN-γ Signaling - Confirm the expression of PTPN1 and PTPN2 in your cell line via Western blot or qPCR.- Verify the functionality of the IFN-γ pathway by treating with a positive control (e.g., another PTPN1/2 inhibitor) or by assessing downstream targets of STAT1.[1][2][3]
High Basal Phosphatase Activity Increase the concentration of this compound to overcome high endogenous PTPN1/PTPN2 activity.
Incorrect Reagent Handling or Storage Ensure this compound is stored correctly and protected from light. Prepare fresh dilutions for each experiment.
Assay-Specific Issues (Western Blot) - Optimize antibody concentrations and incubation times.- Include appropriate loading controls (e.g., total STAT1, GAPDH) to ensure equal protein loading.

Issue 2: Unexpected decrease in cell viability or increased apoptosis with this compound treatment alone.

Potential Cause Troubleshooting Steps
Cell Line Dependency on PTPN1/PTPN2 for Survival In some cancer cell lines, PTPN1/PTPN2 may have oncogenic roles.[4] Assess the baseline expression and activity of PTPN1/PTPN2 in your specific cell model.
Off-Target Effects At high concentrations, this compound may have off-target effects. Perform dose-response experiments to determine the optimal therapeutic window. Consider using a structurally different PTPN1/2 inhibitor as a control.
Induction of Pro-apoptotic IFN-γ Signaling Even in the absence of exogenous IFN-γ, this compound could sensitize cells to autocrine or low-level IFN-γ signaling, leading to apoptosis in susceptible cells.[5][6]

Issue 3: Variable or contradictory results in anti-tumor efficacy in vivo.

Potential Cause Troubleshooting Steps
Tumor Microenvironment (TME) Complexity The in vivo efficacy of this compound is influenced by the TME.[7][8] Analyze the immune cell infiltrate and cytokine profile of your tumor model. Efficacy may be context-dependent on the presence of CD8+ T cells and NK cells.[7][8]
Dual Role of IFN-γ Signaling IFN-γ can have both pro- and anti-tumorigenic effects.[6] In some contexts, enhanced IFN-γ signaling might promote tumor immune evasion.[3][6] Correlate tumor growth with markers of both immune activation and suppression.
Pharmacokinetics and Bioavailability Ensure adequate drug exposure in the tumor tissue. A similar PTPN1/2 inhibitor, AC484, has shown good oral bioavailability and target coverage in mouse models.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2).[9] These phosphatases are negative regulators of the JAK-STAT signaling pathway, particularly in response to interferon-gamma (IFN-γ).[9][10] By inhibiting PTPN1 and PTPN2, this compound enhances and prolongs the phosphorylation of STAT1, leading to increased expression of IFN-γ target genes, which can promote anti-tumor immunity.[9][10][11]

Q2: Why am I seeing an increase in PD-L1 expression after this compound treatment?

This is an expected outcome. Increased IFN-γ signaling, potentiated by this compound, can lead to the upregulation of PD-L1 on tumor cells.[3] This is a mechanism of adaptive immune resistance. This finding suggests a strong rationale for combining this compound with PD-1/PD-L1 checkpoint inhibitors to achieve synergistic anti-tumor effects.[4][12]

Q3: Can this compound be effective in tumor models that are resistant to immune checkpoint blockade?

Yes, there is preclinical evidence that dual PTPN1/2 inhibitors can be effective in models resistant to anti-PD-1 therapy.[12] This is because PTPN1/2 inhibition can sensitize tumor cells to IFN-γ and activate multiple immune cell types, potentially overcoming resistance mechanisms.[7]

Q4: Are there any known off-target effects of this compound?

While specific off-target effects for this compound are not extensively documented in the provided search results, it is a general consideration for small molecule inhibitors. It is crucial to perform dose-response studies to identify a therapeutic window that minimizes potential off-target effects. The development of a similar compound, AC484, involved optimization to reduce poor physicochemical properties of initial compounds.[8]

Experimental Protocols

1. Western Blot for Phosphorylated STAT1 (pSTAT1)

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • This compound Treatment: Pre-treat cells with the desired concentration of this compound or vehicle control for 1-4 hours.

  • IFN-γ Stimulation: Add IFN-γ (e.g., 10 ng/mL) to the media and incubate for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against pSTAT1 (Tyr701) and total STAT1 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

2. ELISA for Cytokine Secretion (e.g., CXCL10)

  • Cell Treatment: Treat cells with this compound and/or IFN-γ as described for the Western blot protocol.

  • Supernatant Collection: Collect the cell culture supernatant at various time points (e.g., 24, 48 hours).

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., CXCL10).

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.

Visualizations

Tegeprotafib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFN-γ Receptor JAK JAK IFNGR->JAK Activates IFNg IFN-γ IFNg->IFNGR This compound This compound PTPN1_2 PTPN1/PTPN2 This compound->PTPN1_2 Inhibits STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 nucleus_entry pSTAT1->nucleus_entry Dimerizes and Translocates PTPN1_2->pSTAT1 Dephosphorylates GAS GAS Elements nucleus_entry->GAS Binds to Gene_Expression Gene Expression (e.g., CXCL10, PD-L1) GAS->Gene_Expression Promotes

Caption: this compound inhibits PTPN1/PTPN2, enhancing IFN-γ signaling.

Troubleshooting_Workflow Start Unexpected Result with This compound Check_Protocols Verify Experimental Protocols (Concentrations, Timings, Reagents) Start->Check_Protocols Cell_Line_Validation Validate Cell Line (PTPN1/2 Expression, IFN-γ Pathway) Check_Protocols->Cell_Line_Validation Dose_Response Perform Dose-Response and Time-Course Experiments Cell_Line_Validation->Dose_Response Positive_Control Use Positive Control (e.g., another PTPN1/2 inhibitor) Dose_Response->Positive_Control Downstream_Analysis Analyze Downstream Readouts (e.g., Cytokine Profile, Apoptosis Markers) Positive_Control->Downstream_Analysis In_Vivo_Considerations For In Vivo Studies: Analyze TME Downstream_Analysis->In_Vivo_Considerations Interpret_Results Interpret Results in Context Downstream_Analysis->Interpret_Results In_Vivo_Considerations->Interpret_Results

References

Validation & Comparative

A Comparative Guide to PTPN2 Inhibitors: Tegeprotafib and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The protein tyrosine phosphatase non-receptor type 2 (PTPN2) has emerged as a critical regulator in immuno-oncology, acting as a brake on anti-tumor immunity. Its inhibition has been shown to enhance the efficacy of cancer immunotherapies by promoting the activation and function of various immune cells. This guide provides a comparative analysis of Tegeprotafib (also known as ABBV-CLS-484), a first-in-class PTPN2/PTPN1 inhibitor currently in clinical development, against other emerging PTPN2 inhibitors, namely WS35 and HDM2010. This comparison is based on publicly available preclinical data, focusing on potency, cellular activity, and in vivo efficacy.

Performance Comparison of PTPN2 Inhibitors

The following tables summarize the key quantitative data for this compound, WS35, and HDM2010, offering a side-by-side comparison of their performance in various preclinical assays.

Table 1: In Vitro Enzymatic Activity (IC50)

CompoundPTPN2 IC50 (nM)PTPN1 IC50 (nM)Selectivity (PTPN1 vs PTPN2)
This compound (ABBV-CLS-484) 1.8[1]2.5[1]~1.4-fold
WS35 5.8[2]12.8[2]~2.2-fold
HDM2010 1.1[3]Not ReportedNot Reported

Table 2: Cellular Activity

CompoundAssayCell LineActivity
This compound (ABBV-CLS-484) IFNγ-induced pSTAT1B16F10Potentiation of STAT1 phosphorylation[1]
WS35 IFNγ-induced pSTAT1Not SpecifiedPotentiation of STAT1 phosphorylation[2]
HDM2010 IFNγ-induced Tumor Cell KillingNot SpecifiedIC50 < 100 nM[3][4]

Table 3: In Vivo Efficacy in Mouse Tumor Models

CompoundMouse ModelDosing RegimenKey Outcomes
This compound (ABBV-CLS-484) PD-1 resistant cancer modelsOral administrationPotent anti-tumor immunity[5]
WS35 B16-OVA syngeneic modelNot SpecifiedRobust tumor growth suppression, outperforming ABBV-CLS-484[2][6]
HDM2010 Subcutaneous tumor modelsNot SpecifiedSignificant tumor growth reduction[3][4]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the experimental setups used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathways involving PTPN2 and a general workflow for inhibitor testing.

PTPN2_Signaling_Pathway cluster_nucleus Nucleus IFNR IFNγ Receptor JAK1_STAT1 JAK1/STAT1 IFNR->JAK1_STAT1 IFNγ binding TCR T-Cell Receptor LCK_FYN LCK/FYN TCR->LCK_FYN Antigen presentation Gene_Expression Gene Expression (e.g., CXCL10) JAK1_STAT1->Gene_Expression PTPN2 PTPN2 PTPN2->JAK1_STAT1 Dephosphorylation PTPN2->LCK_FYN Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay Enzymatic Assay (IC50 Determination) Cellular_Assay Cellular Assay (pSTAT1 Levels) Enzymatic_Assay->Cellular_Assay Tumor_Model Mouse Tumor Model (e.g., B16F10) Cellular_Assay->Tumor_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Tumor_Model->Efficacy_Study End End Efficacy_Study->End Lead Candidate Selection Start PTPN2 Inhibitor Candidate Start->Enzymatic_Assay

References

A Comparative Guide to Tegeprotafib and Osunprotafib (ABBV-CLS-484): Dual PTPN1/PTPN2 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of cancer immunotherapy, the inhibition of protein tyrosine phosphatases (PTPs) has emerged as a promising strategy to enhance anti-tumor immune responses. Two notable investigational drugs in this class are Tegeprotafib (ABBV-CLS-579) and Osunprotafib (ABBV-CLS-484). Both are potent, orally bioavailable, first-in-class dual inhibitors of Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) and Type 2 (PTPN2).[1][2] These enzymes are critical negative regulators of inflammatory signaling pathways, including the JAK-STAT pathway, which plays a pivotal role in the anti-tumor immune response.[3][4] This guide provides a comprehensive comparison of this compound and Osunprotafib, presenting available preclinical and clinical data, detailed experimental methodologies for key assays, and visualizations of the targeted signaling pathway and experimental workflows.

Mechanism of Action: Targeting PTPN1 and PTPN2 to Unleash Anti-Tumor Immunity

Both this compound and Osunprotafib exert their anti-tumor effects by inhibiting PTPN1 and PTPN2. These phosphatases normally suppress immune signaling by dephosphorylating key proteins in the JAK-STAT pathway, such as JAK1, JAK2, and STAT1.[3][4][5] By inhibiting PTPN1 and PTPN2, these drugs enhance and prolong the phosphorylation of these signaling molecules, leading to:

  • Increased sensitivity of cancer cells to interferon-gamma (IFNγ) : This results in amplified IFNγ-mediated tumor growth arrest and increased antigen presentation.[6][7]

  • Enhanced activation and function of immune cells : This includes cytotoxic T lymphocytes (CD8+ T cells) and natural killer (NK) cells, which are crucial for killing cancer cells.[8]

  • Remodeling of the tumor microenvironment : This leads to a more inflamed state that is conducive to an effective anti-tumor immune response.[6]

This dual inhibition strategy targets both the cancer cells directly and the host immune system, creating a two-pronged attack on the tumor.

PTPN1_PTPN2_Inhibition_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNγ IFNγ IFNγR IFNγ Receptor IFNγ->IFNγR Binds JAK1/2 JAK1/JAK2 IFNγR->JAK1/2 Activates pJAK1/2 pJAK1/pJAK2 JAK1/2->pJAK1/2 Phosphorylation pJAK1/2->JAK1/2 Dephosphorylation STAT1 STAT1 pJAK1/2->STAT1 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT1->STAT1 Dephosphorylation pSTAT1_dimer pSTAT1 Dimer pSTAT1->pSTAT1_dimer Dimerization PTPN1/2 PTPN1 / PTPN2 PTPN1/2->pJAK1/2 PTPN1/2->pSTAT1 Inhibitors This compound or Osunprotafib Inhibitors->PTPN1/2 Gene_Expression Increased Antigen Presentation Tumor Growth Arrest Pro-inflammatory Chemokines pSTAT1_dimer->Gene_Expression Upregulates

Figure 1: PTPN1/PTPN2 Inhibition Pathway

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Osunprotafib, facilitating a direct comparison of their biochemical potency and preclinical activity.

Table 1: Biochemical Potency (IC50)

CompoundTargetIC50 (nM)
This compound PTPN11-10[9]
PTPN24.4[9]
Osunprotafib PTPN12.5[6][7]
PTPN21.8[6][7]

Table 2: Preclinical Efficacy

CompoundAssayCell Line/ModelKey Findings
This compound In vitro cellular growthB16F1060-90% growth inhibition at 33 µM with 0.5 ng/mL IFNγ.[9]
In vivo anti-tumor activityMouse modelApparent tumor stasis and shrinkage within 7-10 days of treatment (300 mg/kg, oral, BID for 21 days); 50% of mice achieved complete cures.[9]
Osunprotafib In vitro cell proliferationB16-F1 mouse melanomaPotentiates IFN-γ-induced decreases in proliferation at 1 µM.[10]
In vivo anti-tumor activityB16-F1 melanoma murine modelIn combination with an anti-PD-L1 antibody, reduces tumor volume (20 mg/kg per day).[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the preclinical evaluation of PTPN1/PTPN2 inhibitors.

In Vitro Phosphatase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against PTPN1 and PTPN2.

Protocol:

  • Recombinant human PTPN1 and PTPN2 enzymes are used.

  • The assay is typically performed in a 96-well or 384-well plate format.

  • A fluorescent substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is used.

  • The compounds are serially diluted to a range of concentrations.

  • The enzyme, substrate, and inhibitor are incubated together in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, and 0.05% Brij-35).

  • The fluorescence generated from the enzymatic cleavage of the substrate is measured over time using a fluorescence plate reader.

  • IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular IFNγ-Induced STAT1 Phosphorylation Assay

Objective: To assess the ability of the compounds to enhance IFNγ-induced STAT1 phosphorylation in cancer cells.

Protocol:

  • Cancer cell lines known to respond to IFNγ, such as B16F10 melanoma cells, are cultured in appropriate media.

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of the inhibitor or vehicle control for a specified period (e.g., 1-2 hours).

  • Cells are then stimulated with a sub-optimal concentration of IFNγ (e.g., 1 ng/mL) for a short duration (e.g., 15-30 minutes).

  • Following stimulation, cells are lysed, and protein concentrations are determined.

  • The levels of phosphorylated STAT1 (pSTAT1) and total STAT1 are measured by Western blotting or a quantitative immunoassay such as an ELISA.

  • The ratio of pSTAT1 to total STAT1 is calculated to determine the effect of the inhibitor.

STAT1_Phosphorylation_Assay_Workflow cluster_workflow Experimental Workflow A 1. Seed cancer cells (e.g., B16F10) in plates B 2. Pre-treat with inhibitor or vehicle A->B C 3. Stimulate with IFNγ B->C D 4. Lyse cells and quantify protein C->D E 5. Measure pSTAT1 and total STAT1 (Western/ELISA) D->E F 6. Analyze pSTAT1/total STAT1 ratio E->F In_Vivo_Tumor_Model_Workflow cluster_workflow Experimental Workflow A 1. Implant tumor cells into syngeneic mice B 2. Allow tumors to establish A->B C 3. Randomize mice into treatment groups B->C D 4. Administer inhibitor or vehicle orally C->D E 5. Monitor tumor volume and body weight D->E F 6. Analyze tumor growth and immune response E->F

References

A Tale of Two Protafibs: A Comparative Analysis of Tegeprotafib and Ertiprotafib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of Tegeprotafib and Ertiprotafib, two distinct molecules targeting protein tyrosine phosphatases (PTPs) but with divergent mechanisms of action and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical activities, cellular effects, and preclinical and clinical findings.

Executive Summary

This compound and Ertiprotafib, despite their similar-sounding names, represent fundamentally different approaches to modulating PTP activity. This compound is a potent, dual inhibitor of PTPN1 (PTP1B) and PTPN2, currently in Phase 1 clinical development for oncology.[1] Its mechanism is centered on enhancing anti-tumor immunity by relieving the inhibitory constraints imposed by PTPN1 and PTPN2 on key immune signaling pathways. In contrast, Ertiprotafib is a multifaceted agent that inhibits PTP1B through a unique aggregation-based mechanism, while also acting as a dual agonist for PPARα and PPARγ and an inhibitor of IKK-β.[2][3] Initially developed for type 2 diabetes, its clinical progression was halted in Phase II due to unsatisfactory efficacy and adverse effects.[3]

This guide will dissect the nuanced differences in their mechanisms of action, present available quantitative data on their potency, and detail the experimental protocols used to characterize them.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and Ertiprotafib. It is important to note that these values were determined using different experimental assays and conditions, and therefore, a direct comparison of potency should be made with caution.

Parameter This compound Ertiprotafib Assay Details
PTPN1 (PTP1B) Inhibition (IC50) 1-10 nM[4]1.6 µM - 29 µM (depending on assay conditions)[2]This compound: Specific assay conditions not detailed in the provided results. Ertiprotafib: p-nitrophenyl phosphate (pNPP) activity assay.[3]
PTPN2 Inhibition (IC50) 4.4 nM[4]Not ReportedThis compound: Specific assay conditions not detailed in the provided results.
IKK-β Inhibition (IC50) Not Reported400 nM[1][2]Ertiprotafib: Specific assay conditions not detailed in the provided results.
PPARα Agonism (EC50) Not Reported~1 µM[2]Ertiprotafib: Cell-based transactivation assay.
PPARγ Agonism (EC50) Not Reported~1 µM[2]Ertiprotafib: Cell-based transactivation assay.

Mechanism of Action: A Study in Contrasts

This compound: A Targeted Immuno-Oncology Approach

This compound is a highly potent, orally active dual inhibitor of PTPN1 and PTPN2.[4] These two phosphatases are critical negative regulators of cytokine and growth factor signaling pathways, particularly the JAK-STAT pathway, which is essential for immune cell function.[5] By inhibiting PTPN1 and PTPN2, this compound enhances pro-inflammatory signaling in immune cells, leading to a more robust anti-tumor immune response.[5] Preclinical studies have demonstrated that this compound treatment leads to tumor stasis and shrinkage in mice, accompanied by an increase in functional, granzyme B-producing CD8+ T cells.[4]

Tegeprotafib_Mechanism cluster_tumor_cell Tumor Cell cluster_t_cell T Cell Tumor_Antigen Tumor Antigen Presentation IFN_gamma_R IFNγ Receptor JAK_STAT_Tumor JAK/STAT Signaling IFN_gamma_R->JAK_STAT_Tumor JAK_STAT_Tumor->Tumor_Antigen PTPN1_PTPN2_Tumor PTPN1/PTPN2 PTPN1_PTPN2_Tumor->JAK_STAT_Tumor Tegeprotafib_Tumor This compound Tegeprotafib_Tumor->PTPN1_PTPN2_Tumor TCR TCR JAK_STAT_TCell JAK/STAT Signaling TCR->JAK_STAT_TCell Cytokine_R Cytokine Receptor Cytokine_R->JAK_STAT_TCell Activation Activation & Effector Function JAK_STAT_TCell->Activation PTPN1_PTPN2_TCell PTPN1/PTPN2 PTPN1_PTPN2_TCell->JAK_STAT_TCell Tegeprotafib_TCell This compound Tegeprotafib_TCell->PTPN1_PTPN2_TCell

Caption: this compound's dual inhibition of PTPN1/PTPN2 enhances anti-tumor immunity.

Ertiprotafib: A Multi-Target Metabolic Modulator

Ertiprotafib's mechanism of action is more complex and less direct than that of this compound. Its primary target, PTP1B, is a key negative regulator of the insulin signaling pathway. However, instead of inhibiting the enzyme's active site, Ertiprotafib induces the aggregation of PTP1B in a concentration-dependent manner, thereby inactivating it.[2][6] This unconventional mechanism was confirmed by biomolecular NMR spectroscopy and differential scanning fluorimetry, which showed that Ertiprotafib destabilizes PTP1B, in contrast to most inhibitors that increase the thermal stability of their targets.[3][7]

Beyond its effects on PTP1B, Ertiprotafib also functions as a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), and as a potent inhibitor of IkappaB kinase beta (IKK-β).[1][2][3] These activities contribute to its effects on glucose homeostasis and lipid metabolism.[3]

Ertiprotafib_Mechanism cluster_ptp1b PTP1B Regulation cluster_ppar PPAR Agonism cluster_ikkb IKK-β Inhibition Ertiprotafib Ertiprotafib PTP1B PTP1B Ertiprotafib->PTP1B Induces PPARa_g PPARα/γ Ertiprotafib->PPARa_g Activates IKKb IKK-β Ertiprotafib->IKKb Inhibits PTP1B_Aggregation PTP1B Aggregation (Inactive) PTP1B->PTP1B_Aggregation Insulin_Receptor Insulin Receptor (Phosphorylated) PTP1B->Insulin_Receptor Dephosphorylation Insulin_Signaling Insulin Signaling Insulin_Receptor->Insulin_Signaling Gene_Expression Gene Expression (Lipid & Glucose Metabolism) PPARa_g->Gene_Expression NFkB_Signaling NF-κB Signaling (Inflammation) IKKb->NFkB_Signaling

Caption: Ertiprotafib's multifaceted mechanism of action.

Experimental Protocols

Ertiprotafib: p-Nitrophenyl Phosphate (pNPP) Activity Assay

The inhibitory activity of Ertiprotafib on PTP1B was assessed using a p-nitrophenyl phosphate (pNPP) activity assay.[3]

  • Enzyme Constructs: Two constructs of PTP1B were used: the catalytic domain (PTP1B¹⁻³⁰¹) and a longer construct including the C-terminal tail (PTP1B¹⁻³⁹³).[3]

  • Assay Buffer: The specific composition of the assay buffer was not detailed in the provided search results.

  • Substrate: p-nitrophenyl phosphate (pNPP) at varying concentrations (0 to 6 mM final concentrations).[3]

  • Inhibitor: Ertiprotafib was tested at increasing concentrations (0 µM, 0.16 µM, 0.4 µM, 0.8 µM, and 1.2 µM).[3]

  • Procedure:

    • The PTP1B enzyme was incubated with the pNPP substrate at 30°C for 30 minutes in the presence of varying concentrations of Ertiprotafib.[3]

    • The reaction was terminated by the addition of 1 M NaOH.[3]

    • The absorbance was measured at 405 nM using a plate reader to quantify the amount of p-nitrophenol produced.[3]

  • Data Analysis: Michaelis-Menten kinetics and Lineweaver-Burk plots were used to determine the mode of inhibition.[6]

This compound: PTPN1/PTPN2 Inhibition Assay

Detailed experimental protocols for the PTPN1 and PTPN2 inhibition assays used to determine the IC50 values for this compound were not available in the provided search results. These are likely proprietary methods developed by the discovering company.

Signaling Pathways and Therapeutic Implications

The distinct mechanisms of action of this compound and Ertiprotafib translate to different downstream signaling effects and therapeutic applications.

This compound: Unleashing Anti-Tumor Immunity

This compound's inhibition of PTPN1 and PTPN2 is designed to amplify signaling downstream of T-cell receptors and cytokine receptors, thereby enhancing the activation and effector functions of T cells and other immune cells.[5] This leads to increased production of pro-inflammatory cytokines like IFN-γ and enhanced tumor cell killing.

Tegeprotafib_Signaling Cytokine Cytokine (e.g., IL-2, IFNγ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Gene_Expression Gene Expression (T-cell activation, proliferation, cytotoxicity) pSTAT->Gene_Expression PTPN1_PTPN2 PTPN1/PTPN2 PTPN1_PTPN2->pSTAT Dephosphorylates This compound This compound This compound->PTPN1_PTPN2

Caption: this compound enhances JAK-STAT signaling in immune cells.

Ertiprotafib: A Complex Metabolic Regulator

Ertiprotafib's effects are a composite of its actions on multiple pathways. The inhibition of PTP1B is intended to enhance insulin sensitivity by preventing the dephosphorylation of the insulin receptor.[3] The activation of PPARα and PPARγ influences the expression of genes involved in lipid and glucose metabolism, while the inhibition of IKK-β has anti-inflammatory effects. This multi-target profile, while potentially beneficial for a complex disease like type 2 diabetes, may also contribute to off-target effects and a challenging therapeutic window.

Ertiprotafib_Signaling cluster_insulin Insulin Signaling cluster_ppar_pathway PPAR Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS Phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake PTP1B_agg Ertiprotafib-induced PTP1B aggregation PTP1B_agg->IR Prevents Dephosphorylation Ertiprotafib_PPAR Ertiprotafib PPAR PPARα/γ Ertiprotafib_PPAR->PPAR RXR RXR PPAR->RXR PPRE PPRE RXR->PPRE Binds to Gene_Transcription Gene Transcription (Lipid & Glucose Homeostasis) PPRE->Gene_Transcription

Caption: Ertiprotafib's impact on insulin and PPAR signaling pathways.

Conclusion

This compound and Ertiprotafib exemplify the diverse strategies employed in targeting protein tyrosine phosphatases. This compound represents a modern, highly selective approach for immuno-oncology, with a clear mechanism of action aimed at enhancing the body's own anti-tumor immune response. Ertiprotafib, while an earlier generation molecule, showcases a more complex, multi-target profile. Its unique aggregation-based mechanism of PTP1B inhibition and its activities on PPARs and IKK-β highlight the intricate pharmacology that can arise from small molecule drug discovery. The contrasting clinical development paths of these two "protafibs" underscore the importance of target selectivity and a well-defined mechanism of action in achieving therapeutic success. Future research will likely continue to refine the targeting of PTPs for a range of diseases, building on the lessons learned from both of these pioneering molecules.

References

Validating Tegeprotafib Efficacy with Checkpoint Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the emerging therapeutic strategy combining Tegeprotafib, a novel PTPN2/PTPN1 inhibitor, with checkpoint inhibitors for the treatment of solid tumors. As direct clinical data for this compound in combination with checkpoint inhibitors is not yet publicly available, this guide leverages preclinical data from a closely related and structurally similar PTPN2/PTPN1 inhibitor, ABBV-CLS-484, to project the potential efficacy and mechanism of action.

Mechanism of Action: A Synergistic Approach to Cancer Immunotherapy

This compound is an orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2). These phosphatases are critical negative regulators of inflammatory signaling pathways. By inhibiting PTPN1 and PTPN2, this compound is designed to enhance anti-tumor immunity through a dual mechanism:

  • Direct Tumor Cell Sensitization: Inhibition of PTPN2 in tumor cells amplifies their response to interferon-gamma (IFNγ), a key anti-cancer cytokine. This leads to increased antigen presentation and enhanced sensitivity to immune-mediated killing.

  • Immune Cell Activation: this compound augments the activation and function of various immune cells, including cytotoxic T cells, by enhancing JAK-STAT signaling pathways.

Checkpoint inhibitors, such as anti-PD-1 antibodies, work by blocking inhibitory signals that cancer cells use to evade the immune system. By combining this compound with a checkpoint inhibitor, the aim is to simultaneously "release the brakes" on the immune system and "step on the gas" of the anti-tumor immune response, leading to a synergistic therapeutic effect.

This compound and Checkpoint Inhibitor Synergy cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor Tumor Cell IFNyR IFNγ Receptor JAK-STAT JAK-STAT Signaling IFNyR->JAK-STAT activates PTPN2 PTPN2 PTPN2->JAK-STAT inhibits Antigen Presentation Increased Antigen Presentation JAK-STAT->Antigen Presentation TCR TCR Antigen Presentation->TCR stimulates PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 inhibits T-Cell T-Cell Activation T-Cell Activation & Proliferation TCR->Activation PD-1->Activation inhibits IFNy IFNγ Activation->IFNy produces This compound This compound This compound->PTPN2 inhibits Checkpoint Inhibitor Checkpoint Inhibitor Checkpoint Inhibitor->PD-1 blocks IFNy->IFNyR

Diagram 1: Simplified signaling pathway of this compound and checkpoint inhibitors.

Preclinical Efficacy Data (Surrogate: ABBV-CLS-484)

Preclinical studies using the PTPN2/PTPN1 inhibitor ABBV-CLS-484 have demonstrated significant anti-tumor activity, particularly in models resistant to anti-PD-1 therapy.

Treatment Group Tumor Model Metric Result Citation
ABBV-CLS-4844T1 (Breast Cancer)Tumor GrowthInduced tumor regression[1]
ABBV-CLS-484EMT6 (Breast Cancer)Tumor GrowthInduced tumor regression[1]
ABBV-CLS-484 + anti-PD-1CT26 (Colon Cancer)Tumor GrowthAdditive anti-tumor effect[2]

These data suggest that PTPN2/PTPN1 inhibition can overcome resistance to checkpoint blockade and may have a synergistic effect when used in combination.

Experimental Protocols

The following represents a generalized experimental protocol for evaluating the in vivo efficacy of a PTPN2/PTPN1 inhibitor in combination with a checkpoint inhibitor in a syngeneic mouse model.

1. Cell Culture and Tumor Implantation:

  • Syngeneic tumor cell lines (e.g., CT26, MC38, B16F10) are cultured in appropriate media.

  • A specific number of cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).

2. Treatment Administration:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups:

    • Vehicle control

    • This compound (or surrogate) administered orally at a specified dose and schedule.

    • Anti-PD-1 antibody administered intraperitoneally at a specified dose and schedule.

    • Combination of this compound and anti-PD-1 antibody.

3. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Animal survival is monitored.

  • At the end of the study, tumors may be excised for further analysis (e.g., flow cytometry to assess immune cell infiltration).

Experimental Workflow Cell_Culture 1. Syngeneic Tumor Cell Culture Implantation 2. Subcutaneous Tumor Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (Vehicle, this compound, anti-PD-1, Combo) Randomization->Treatment Monitoring 6. Tumor Volume & Survival Monitoring Treatment->Monitoring Analysis 7. End-of-Study Analysis (e.g., Flow Cytometry) Monitoring->Analysis

Diagram 2: Generalized in vivo experimental workflow.

Comparison with Alternative Strategies

The combination of this compound and a checkpoint inhibitor represents a novel approach to enhance cancer immunotherapy. Other strategies being explored to overcome resistance to checkpoint inhibitors include:

  • Combination with other checkpoint inhibitors: Targeting different inhibitory pathways simultaneously (e.g., anti-PD-1 + anti-CTLA-4).

  • Combination with chemotherapy or radiation: These therapies can induce immunogenic cell death, releasing tumor antigens and promoting an immune response.

  • Combination with other targeted therapies: For example, inhibitors of angiogenesis (VEGF inhibitors) or other signaling pathways involved in tumor growth and immune suppression.

  • Adoptive cell therapies: Engineering a patient's own T cells to recognize and attack cancer (e.g., CAR-T therapy).

The key differentiator for the this compound combination is its dual mechanism of action, targeting both the tumor cell's sensitivity to the immune system and the activation of immune cells.

Current Clinical Development

This compound (ABBV-CLS-579) is currently being evaluated in a Phase 1 clinical trial (NCT04417465) in participants with locally advanced or metastatic solid tumors. This trial includes cohorts receiving this compound as a monotherapy and in combination with a PD-1 targeting agent. The primary objectives are to assess the safety, tolerability, and determine the recommended Phase 2 dose. Efficacy, as measured by Objective Response Rate (ORR), is a secondary objective. Results from this trial are not yet publicly available.

Conclusion

The combination of the PTPN2/PTPN1 inhibitor this compound with checkpoint inhibitors holds significant promise as a novel cancer immunotherapy strategy. Preclinical data from a closely related compound suggest the potential for synergistic anti-tumor activity, particularly in tumors resistant to checkpoint blockade alone. The ongoing Phase 1 clinical trial of this compound will be crucial in validating this approach in patients. This guide will be updated as more definitive data becomes available.

References

Tegeprotafib in Combination with Anti-PD1 Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of cancer immunotherapy, the combination of novel agents with established checkpoint inhibitors like anti-PD-1 therapy is a key strategy to overcome resistance and enhance anti-tumor responses. This guide provides a comparative analysis of tegeprotafib, a first-in-class PTPN1/PTPN2 inhibitor, in combination with anti-PD-1 therapy against other emerging combination strategies. This document is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available preclinical and clinical data.

This compound: A Novel Sensitizer to Anti-PD-1 Therapy

This compound (also known as ABBV-CLS-484) is an orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2).[1][2][3][4][5] These phosphatases are critical negative regulators of inflammatory signaling pathways. By inhibiting PTPN1 and PTPN2, this compound enhances anti-tumor immunity through a dual mechanism of action: directly sensitizing tumor cells to immune-mediated killing and augmenting the function of various immune cells.[2][4][5][6][7]

Mechanism of Action:

This compound's inhibition of PTPN1/N2 leads to the amplification of interferon-gamma (IFNγ) signaling by enhancing the JAK-STAT pathway.[2][4][5] This results in increased antigen presentation on tumor cells and the production of pro-inflammatory cytokines and chemokines, leading to a more inflamed tumor microenvironment.[8] Furthermore, this compound promotes the activation and function of natural killer (NK) cells and CD8+ T cells, while also reducing T cell dysfunction.[2][4][5]

Tegeprotafib_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_t_cell T Cell cluster_anti_pd1 Anti-PD-1 Therapy IFNyR IFNγ Receptor JAK_STAT JAK-STAT Pathway IFNyR->JAK_STAT Activates MHC_I MHC Class I (Antigen Presentation) JAK_STAT->MHC_I Upregulates TCR TCR MHC_I->TCR Presents Antigen to Tumor_Cell This compound PTPN1_PTPN2_Tumor PTPN1/PTPN2 Tumor_Cell->PTPN1_PTPN2_Tumor Inhibits PTPN1_PTPN2_Tumor->JAK_STAT Inhibits T_Cell_Activation T Cell Activation (IFNγ, Granzyme B) TCR->T_Cell_Activation Activates T_Cell_Activation->Tumor_Cell Promotes Killing T_Cell This compound PTPN1_PTPN2_T_Cell PTPN1/PTPN2 T_Cell->PTPN1_PTPN2_T_Cell Inhibits PTPN1_PTPN2_T_Cell->T_Cell_Activation Inhibits PD1 PD-1 PDL1 PD-L1 PDL1->PD1 Anti_PD1 Anti-PD-1 mAb Anti_PD1->PD1 Blocks

Caption: this compound's dual mechanism of action.

Preclinical Performance of this compound with Anti-PD-1 Therapy

Preclinical studies have demonstrated that this compound, as a monotherapy and in combination with anti-PD-1 antibodies, exhibits potent anti-tumor activity, particularly in models resistant to PD-1 blockade.[2][4][5]

Parameter This compound (ABBV-CLS-484) + Anti-PD-1 Reference
Tumor Growth Inhibition Additive effect observed in the CT26 colon carcinoma model. Induced tumor regression in pancreatic adenocarcinoma, 4T1 and EMT-6 breast cancer models comparable to anti-PD-1 alone.[8]
Survival Induced survival benefit in pancreatic adenocarcinoma, 4T1 and EMT-6 breast cancer models.[8]
Metastasis Effectively reduced metastatic disease in the B16 pulmonary metastasis model.[8]
Immune Cell Infiltration Increased pro-inflammatory mediators (Ifng, Tnf, Il15, Il18, Cxcl9, Cxcl10, Cxcl12, Ccl5) in the tumor microenvironment.[8]
T Cell Function Enhanced T-cell activation and increased TNF and IFN-γ production in vitro.[8]

Comparison with Alternative Anti-PD-1 Combination Therapies

Several other combination strategies are being explored to overcome resistance to anti-PD-1 therapy. This section provides a comparative overview of preclinical data for some of the leading alternatives.

TGF-β Inhibitors

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a crucial role in promoting an immunosuppressive tumor microenvironment.[9][10][11] Combining TGF-β inhibition with anti-PD-1/PD-L1 therapy aims to remodel the tumor stroma and enhance T cell infiltration and function.[9][10]

Agent Mechanism Preclinical Efficacy with Anti-PD-(L)1 Reference
Bintrafusp Alfa Bifunctional fusion protein targeting PD-L1 and trapping TGF-β.Superior tumor control and survival compared to single agents in an orthotopic breast cancer model. Enhanced antitumor activity in combination with a cancer vaccine.[12][13][14]
SRK-181 Highly specific inhibitor of latent TGF-β1 activation.Drove tumor regression and significant survival benefit in multiple tumor models, including those resistant to anti-PD-1. Increased CD8+ T cell infiltration and reduced TAMs/MDSCs.[15][16][17]
LAG-3 Inhibitors

Lymphocyte-activation gene 3 (LAG-3) is an immune checkpoint receptor expressed on activated T cells that contributes to T cell exhaustion.[18] Dual blockade of LAG-3 and PD-1 has shown synergistic anti-tumor effects.

Parameter Anti-LAG-3 + Anti-PD-1 Reference
Tumor Growth Inhibition 77.3% TGI in Sa1N fibrosarcoma model and 79% TGI in MC38 colon adenocarcinoma model.[19]
Survival Improved survival in anti-PD-1 resistant glioblastoma models.[20]
Immune Response Increased CD4+ and CD8+ T-cell proliferation and tumor infiltration. Enhanced IFN-γ and TNF-α production.[21]
TIM-3 Inhibitors

T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) is another inhibitory receptor implicated in T cell exhaustion, often co-expressed with PD-1 on dysfunctional T cells.[22]

Parameter Anti-TIM-3 + Anti-PD-1 Reference
Survival Improved median survival from 33 days (anti-PD-1 alone) to 100 days in a murine glioma model.[22][23]
Immune Response Synergistically improved CD8+ T cell responses and viral control in chronic infection models.[22]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies used in key preclinical studies.

This compound (ABBV-CLS-484) Preclinical Studies
  • In Vitro Assays:

    • PTPN1/PTPN2 Inhibition: IC50 values were determined using enzymatic assays with recombinant human PTPN1 and PTPN2.[8]

    • Cellular Assays: The effect on IFN-γ-mediated STAT1 phosphorylation was measured in B16 tumor cells (EC50 of 0.176 µM). T-cell mediated toxicity assays were also performed.[8]

    • Immune Cell Activation: Human immune cell activation was assessed by measuring TNF and IFN-γ production.[8]

  • In Vivo Murine Tumor Models:

    • Models: Syngeneic mouse models including CT26 colon carcinoma, pancreatic adenocarcinoma, 4T1 and EMT-6 breast cancer, and B16 melanoma were used.[8]

    • Dosing: ABBV-CLS-484 was administered orally. Dosing regimens ranged from 3 to 100 mg/kg.[8]

    • Endpoints: Tumor growth, survival, and analysis of the tumor microenvironment for pro-inflammatory mediators were evaluated.[8]

Tegeprotafib_Preclinical_Workflow Start Preclinical Evaluation In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Enzymatic_Assay Enzymatic Assays (IC50 vs PTPN1/N2) In_Vitro->Enzymatic_Assay Cellular_Assay Cellular Assays (pSTAT1, T-cell killing) In_Vitro->Cellular_Assay Tumor_Models Syngeneic Mouse Tumor Models In_Vivo->Tumor_Models Dosing Oral Administration of ABBV-CLS-484 +/- Anti-PD-1 Tumor_Models->Dosing Endpoints Efficacy & MOA Analysis (Tumor Growth, Survival, TME) Dosing->Endpoints

Caption: General workflow for preclinical evaluation.
SRK-181 Preclinical Studies

  • In Vivo Murine Tumor Models:

    • Models: Syngeneic mouse tumor models that emulate clinical primary resistance to checkpoint blockade were used, including the EMT6 breast cancer model.[15][16]

    • Treatment: SRK-181-mIgG1 (a murine surrogate) was administered in combination with an anti-PD-1 antibody.[15][16]

    • Endpoints: Tumor regression, survival, and immunophenotyping of the tumor microenvironment (CD8+ T cells, TAMs/MDSCs) were assessed.[15][16]

Clinical Development

This compound (ABBV-CLS-484) is currently being evaluated in a Phase 1 clinical trial as a monotherapy and in combination with an anti-PD-1 agent in patients with advanced solid tumors (NCT04777994).[1][2][3][5][6] Similarly, alternatives like TGF-β, LAG-3, and TIM-3 inhibitors are in various stages of clinical investigation in combination with PD-1/PD-L1 blockade.[9][13][22][24][25][26]

Summary and Future Directions

This compound, with its unique dual mechanism of action, represents a promising novel agent for combination therapy with anti-PD-1 inhibitors. Preclinical data suggest its potential to overcome resistance and induce potent anti-tumor immunity. Head-to-head clinical trials will be necessary to definitively establish its comparative efficacy and safety against other emerging combination strategies. The ongoing Phase 1 trial of this compound will provide crucial insights into its clinical potential. Researchers are encouraged to monitor the progress of these trials and consider the distinct mechanisms of these various combination approaches when designing future preclinical and clinical studies.

References

A Head-to-Head In Vivo Comparison of PTPN1/2 Inhibitors in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of dual PTPN1/PTPN2 inhibitors and selective PTPN2 inhibitors, supported by experimental data from recent preclinical studies. The focus is on their application in enhancing anti-tumor immunity.

Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2) have emerged as critical intracellular checkpoints that suppress anti-tumor immune responses. Their inhibition, particularly dual inhibition, represents a promising strategy in cancer immunotherapy. This guide synthesizes in vivo data from key studies on prominent PTPN1/2 inhibitors.

Performance of PTPN1/2 Inhibitors: A Comparative Overview

Recent preclinical studies have highlighted the efficacy of dual PTPN1/2 inhibitors in various cancer models. These inhibitors have demonstrated the ability to enhance T-cell and NK-cell function, inflame the tumor microenvironment, and sensitize tumors to immune checkpoint blockade.[1][2][3] Below is a summary of the in vivo performance of notable dual and selective inhibitors.

Table 1: In Vivo Efficacy of Dual PTPN1/2 Inhibitors - ABBV-CLS-484 and Compound 182
ParameterABBV-CLS-484 (AC484)Compound 182
Target(s) PTPN1 & PTPN2PTPN1 & PTPN2
IC50 PTPN1: 2.5 nM, PTPN2: 1.8 nM[1]Not explicitly stated, but described as a highly potent and selective active site competitive inhibitor of PTP1B and PTPN2.[3][4]
Mouse Model(s) MC38 (colorectal), 4T1 (breast), EMT-6 (breast), B16F10 (melanoma), CT26 (colorectal)[1]MC38 (colorectal), AT3-OVA (mammary), AT3 (mammary)[3][4]
Dosing Regimen 3 to 100 mg/kg, oral administration[1]Not explicitly stated.
Key In Vivo Findings - Monotherapy generates potent anti-tumor immunity in models resistant to PD-1 blockade.[2][5] - Induces tumor regression and improves survival, comparable to anti-PD-1.[1] - Inflames the tumor microenvironment by increasing pro-inflammatory mediators.[1] - Enhances JAK-STAT signaling, promoting NK and CD8+ T-cell function and reducing T-cell dysfunction.[2][5]- Represses the growth of immunogenic and immunologically "cold" tumors.[3][4] - Increases infiltration and activation of T-cells, NK cells, and B cells.[3] - Renders resistant tumors sensitive to anti-PD-1 therapy.[3][4]
Oral Bioavailability Yes, with a half-life of 2 hours in mice.[1]Implied to be orally bioavailable.

Note: The data for ABBV-CLS-484 and Compound 182 are from separate studies and not from a direct head-to-head comparison.

Table 2: In Vivo Efficacy of a Selective PTPN2 Inhibitor - Inhibitor 9
ParameterInhibitor 9
Target(s) PTPN2
IC50 Not explicitly stated.
Mouse Model(s) B16F10 (melanoma), CT26 (colorectal), MC38 (colorectal)[6]
Dosing Regimen Not explicitly stated.
Key In Vivo Findings - In combination with anti-PD-1, significantly reduces melanoma and colorectal tumor growth and enhances mouse survival.[6] - Increases tumor infiltration by granzyme B+ CD8+ T-cells.[6] - Sensitizes tumor cells to IFNγ treatment.[6]
Oral Bioavailability Not explicitly stated.

Signaling Pathways and Experimental Workflow

The anti-tumor effects of PTPN1/2 inhibitors are primarily mediated through the enhancement of the JAK-STAT signaling pathway in both immune cells and tumor cells.

PTPN1_2_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell IFNg_receptor_tumor IFNγ Receptor JAK1_2_tumor JAK1/JAK2 IFNg_receptor_tumor->JAK1_2_tumor activates STAT1_tumor STAT1 JAK1_2_tumor->STAT1_tumor phosphorylates PTPN1_2_tumor PTPN1/PTPN2 JAK1_2_tumor->PTPN1_2_tumor dephosphorylates Antigen_Presentation Increased Antigen Presentation (MHC-I) STAT1_tumor->Antigen_Presentation Growth_Suppression Tumor Growth Suppression STAT1_tumor->Growth_Suppression CXCL9_10 CXCL9/10 Production STAT1_tumor->CXCL9_10 TCR TCR T_Cell_Activation T-Cell Activation & Proliferation TCR->T_Cell_Activation Cytokine_Receptor Cytokine Receptor (e.g., IL-2R) JAK1_3 JAK1/JAK3 Cytokine_Receptor->JAK1_3 activates STAT5 STAT5 JAK1_3->STAT5 phosphorylates PTPN1_2_tcell PTPN1/PTPN2 JAK1_3->PTPN1_2_tcell dephosphorylates STAT5->T_Cell_Activation Effector_Function Enhanced Effector Function (e.g., Granzyme B) STAT5->Effector_Function PTPN1_2_Inhibitor PTPN1/2 Inhibitor PTPN1_2_Inhibitor->PTPN1_2_tumor inhibits PTPN1_2_Inhibitor->PTPN1_2_tcell inhibits IFNg IFNγ IFNg->IFNg_receptor_tumor Cytokine Cytokines (e.g., IL-2) Cytokine->Cytokine_Receptor

Caption: PTPN1/2 inhibition enhances anti-tumor immunity via the JAK-STAT pathway.

The following diagram illustrates a typical experimental workflow for evaluating PTPN1/2 inhibitors in vivo.

Experimental_Workflow cluster_setup Experiment Setup cluster_procedure In Vivo Procedure cluster_analysis Data Analysis Cell_Culture Tumor Cell Culture (e.g., MC38, B16F10) Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Mouse_Model Syngeneic Mouse Model (e.g., C57BL/6) Mouse_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment Treatment Initiation (Vehicle, Inhibitor, anti-PD1) Tumor_Growth->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Tumor_Volume Tumor Volume Measurement Endpoint->Tumor_Volume Survival Survival Analysis Endpoint->Survival TME_Analysis Tumor Microenvironment Analysis (Flow Cytometry, IHC) Endpoint->TME_Analysis PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Endpoint->PK_PD

Caption: A typical in vivo workflow for testing PTPN1/2 inhibitors.

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies reported in the referenced studies. Specific details may vary between publications.

Syngeneic Tumor Model Establishment
  • Cell Culture: Murine cancer cell lines (e.g., MC38, B16F10, 4T1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Animal Models: 6-8 week old female C57BL/6 or BALB/c mice are typically used for syngeneic models. All animal procedures must be approved by an Institutional Animal Care and Use Committee.

  • Tumor Implantation: A suspension of tumor cells (typically 0.1 x 10^6 to 1 x 10^6 cells in 100-200 µL of PBS or media) is injected subcutaneously into the flank of the mice.[7] For poorly immunogenic tumors like B16F10, irradiated, GM-CSF-expressing tumor cells (GVAX) may be co-injected to elicit an immune response.[6]

  • Tumor Monitoring: Tumor growth is monitored by measuring the tumor volume with calipers (Volume = 0.5 x length x width^2) every 2-3 days.

Inhibitor and Antibody Treatment
  • Inhibitor Administration: PTPN1/2 inhibitors are typically formulated for oral gavage. Dosing schedules can vary, for example, once or twice daily.

  • Antibody Administration: Anti-PD-1 antibodies (or isotype control) are administered via intraperitoneal injection, often on a schedule such as every 3-4 days for a set number of doses.[6]

  • Treatment Groups: Mice are randomized into treatment groups once tumors reach a certain volume (e.g., 50-100 mm^3). Typical groups include: vehicle control, inhibitor monotherapy, anti-PD-1 monotherapy, and combination therapy.

Endpoint Analysis
  • Efficacy Assessment: The primary efficacy endpoint is often tumor growth inhibition. Survival is also a key endpoint.

  • Tumor Microenvironment Analysis: At the end of the study, tumors are harvested for analysis.

    • Flow Cytometry: Tumors are dissociated into single-cell suspensions to analyze the infiltration of various immune cell populations (e.g., CD8+ T-cells, NK cells, regulatory T-cells). Staining for activation and exhaustion markers (e.g., Granzyme B, PD-1, TIM-3) is also performed.

    • Immunohistochemistry (IHC): Tumor sections are stained to visualize the spatial distribution of immune cells within the tumor.

  • Pharmacodynamic (PD) Analysis: Phosphorylation of key signaling proteins like STAT1 and STAT5 in tumor and immune cells can be assessed by flow cytometry or Western blotting to confirm target engagement.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines and chemokines (e.g., IFNγ, CXCL9, CXCL10) in the tumor microenvironment can be measured by techniques such as qPCR or multiplex immunoassays.[1]

Conclusion

The in vivo data strongly support the therapeutic potential of targeting PTPN1 and PTPN2 for cancer immunotherapy. Dual PTPN1/2 inhibitors, such as ABBV-CLS-484 and Compound 182, have demonstrated robust single-agent efficacy in preclinical models, including those resistant to anti-PD-1 therapy.[1][2][3][5] Selective PTPN2 inhibition also shows promise, particularly in sensitizing tumors to checkpoint blockade.[6] The synergistic effect of dual inhibition appears to be a more potent strategy for activating a comprehensive anti-tumor immune response. Further head-to-head comparative studies will be crucial to fully delineate the differential benefits of dual versus selective inhibition of these phosphatases.

References

Tegeprotafib: A Comparative Analysis of its Cross-Reactivity with Other Phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tegeprotafib (also known as ABBV-CLS-579) is an orally bioavailable small molecule inhibitor targeting protein tyrosine phosphatase non-receptor type 2 (PTPN2) and type 1 (PTPN1). These two phosphatases are critical negative regulators in several signaling pathways, including those involved in immune response and metabolism.[1][2][3] The high degree of homology in the catalytic domains of PTPN1 and PTPN2 presents a challenge for developing highly selective inhibitors.[1] This guide provides a comparative analysis of the cross-reactivity of this compound and its closely related analogue, ABBV-CLS-484, with other phosphatases, supported by available experimental data and detailed methodologies.

Potency against Primary Targets: PTPN1 and PTPN2

This compound has demonstrated potent inhibitory activity against its primary targets, PTPN1 (also known as PTP1B) and PTPN2. The reported IC50 values are in the low nanomolar range, indicating strong binding and inhibition.

CompoundTargetIC50 (nM)
This compoundPTPN24.4
PTPN1 (PTP1B)1-10

Table 1: In vitro inhibitory potency of this compound against its primary phosphatase targets.[4]

Cross-Reactivity Profile

While specific cross-reactivity data for this compound against a broad panel of phosphatases is not publicly available, data for the structurally and functionally similar dual PTPN1/PTPN2 inhibitor, ABBV-CLS-484, offers valuable insight into the selectivity profile. A biochemical phosphatase screen of ABBV-CLS-484 demonstrated high selectivity for PTPN1 and PTPN2 over other tested phosphatases.

Phosphatase TargetABBV-CLS-484 Activity
PTPN1 Potent Inhibition
PTPN2 Potent Inhibition
PTPN96-8 fold weaker activity than on PTPN1/N2
SHP-1 (PTPN6)No detectable activity
SHP-2 (PTPN11)No detectable activity

Table 2: Selectivity profile of the related dual PTPN1/PTPN2 inhibitor ABBV-CLS-484 against a panel of phosphatases.[5] This data suggests that inhibitors from this class are designed to be highly selective for PTPN1 and PTPN2.

Experimental Protocols

The determination of phosphatase inhibition and selectivity is typically conducted using in vitro enzymatic assays. The following is a generalized protocol that reflects the methodologies commonly employed in such studies.

In Vitro Phosphatase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific phosphatase.

Materials:

  • Recombinant human phosphatase enzymes (e.g., PTPN1, PTPN2, and other phosphatases for selectivity profiling).

  • Phosphatase substrate: A fluorogenic substrate such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is commonly used. Alternatively, a phosphopeptide substrate specific to the phosphatase can be employed.

  • Assay Buffer: Typically a buffer containing HEPES or Tris-HCl at a physiological pH (e.g., 7.4), with additives like DTT and BSA to maintain enzyme stability and prevent non-specific binding.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Microplate reader capable of fluorescence detection.

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.

  • Enzyme and Substrate Preparation: The phosphatase enzyme and its substrate are diluted to their optimal working concentrations in the assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the enzyme to wells of a microplate containing the test compound dilutions and the substrate.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period, allowing the enzyme to catalyze the dephosphorylation of the substrate.

  • Signal Detection: The fluorescence generated from the dephosphorylated product is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the change in fluorescence over time. The percentage of inhibition for each compound concentration is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the dose-response curve using a suitable software.

Experimental Workflow for Phosphatase Selectivity Profiling

G cluster_0 Compound Preparation cluster_1 Assay Setup cluster_2 Data Acquisition & Analysis A Stock solution of This compound in DMSO B Serial dilutions in assay buffer A->B C Dispense compound dilutions into 384-well plate B->C D Add panel of purified phosphatase enzymes C->D E Add fluorogenic substrate (e.g., DiFMUP) D->E F Incubate at 37°C E->F G Measure fluorescence (kinetic or endpoint) F->G H Calculate % inhibition vs. control G->H I Determine IC50 values H->I

Caption: Workflow for assessing the cross-reactivity of this compound.

Signaling Pathways of PTPN1 and PTPN2

PTPN1 and PTPN2 are key regulators of multiple signaling cascades, primarily through the dephosphorylation of tyrosine residues on their substrate proteins. Their inhibition by this compound is expected to enhance these signaling pathways, which has therapeutic implications in oncology and immunology.

PTPN1 and PTPN2 in JAK/STAT Signaling

Both PTPN1 and PTPN2 are negative regulators of the JAK/STAT pathway, which is crucial for cytokine signaling.[2][3] PTPN1 preferentially dephosphorylates and inactivates JAK2 and TYK2, while PTPN2 has a broader range of targets within this pathway, including JAK1, JAK3, STAT1, and STAT3.[2] By inhibiting these phosphatases, this compound can potentiate cytokine signaling, leading to enhanced immune responses.

G cluster_0 Cytokine Signaling cluster_1 Negative Regulation by PTPN1/PTPN2 Cytokine Cytokine (e.g., IFN-γ, IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK JAKs (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activation STAT STATs (STAT1, STAT3, STAT5) JAK->STAT Phosphorylation Gene Gene Transcription (e.g., Immune Response Genes) STAT->Gene Nuclear Translocation PTPN1 PTPN1 PTPN1->JAK Dephosphorylation PTPN2 PTPN2 PTPN2->JAK Dephosphorylation PTPN2->STAT Dephosphorylation This compound This compound This compound->PTPN1 Inhibition This compound->PTPN2 Inhibition

Caption: PTPN1/PTPN2 regulation of the JAK/STAT pathway.

PTPN1 and PTPN2 in Other Key Signaling Pathways

Beyond JAK/STAT, PTPN1 and PTPN2 regulate other critical cellular processes:

  • PTPN1: A major negative regulator of insulin and leptin signaling through the dephosphorylation of the insulin receptor (IR) and leptin receptor-associated JAK2. It is also implicated in the regulation of receptor tyrosine kinases like EGFR and MET.[2]

  • PTPN2: In addition to its role in cytokine signaling, PTPN2 negatively regulates T-cell receptor (TCR) signaling by dephosphorylating key kinases such as LCK and FYN.[6] It also dephosphorylates various receptor tyrosine kinases.[7]

Conclusion

This compound is a potent dual inhibitor of PTPN1 and PTPN2. Based on the selectivity profile of the closely related compound ABBV-CLS-484, this compound is expected to exhibit high selectivity for its primary targets with minimal off-target activity against other phosphatases like SHP-1 and SHP-2. The dual inhibition of PTPN1 and PTPN2 offers a promising therapeutic strategy, particularly in immuno-oncology, by enhancing anti-tumor immune responses through the potentiation of cytokine and T-cell receptor signaling pathways. Further comprehensive selectivity profiling of this compound against a wider panel of phosphatases will be crucial for a complete understanding of its pharmacological profile.

References

A Head-to-Head Battle for Immune Activation: Tegeprotafib vs. Genetic PTPN2 Knockout

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of immuno-oncology and autoimmune disease research, the protein tyrosine phosphatase non-receptor type 2 (PTPN2) has emerged as a critical negative regulator of inflammatory signaling. Its inhibition is a promising strategy to enhance anti-tumor immunity and modulate immune responses. This guide provides a detailed comparison of two key approaches to targeting PTPN2: the pharmacological inhibitor Tegeprotafib and genetic knockout of the PTPN2 gene.

At a Glance: this compound vs. PTPN2 Knockout

FeatureThis compound (and related PTPN1/2 Inhibitors)Genetic PTPN2 Knockout
Mechanism of Action Reversible, small molecule inhibitor of PTPN2 and PTPN1 enzymatic activity.Complete and permanent ablation of PTPN2 protein expression.
Target Specificity Dual inhibitor of PTPN2 and PTPN1.[1][2]Specific to PTPN2.
Temporal Control Dose-dependent and reversible inhibition.Permanent, non-reversible loss of function.
Systemic Effects Pharmacokinetic-dependent systemic exposure.Systemic or cell-type specific effects depending on the knockout model.
Translational Potential High; currently in clinical development (as ABBV-CLS-484).[3][4]Primarily a research tool; gene therapy applications are a distant possibility.

Deep Dive: Comparative Analysis

Impact on Cytokine Production

Both this compound and PTPN2 knockout lead to an increase in pro-inflammatory cytokine production by various immune cells. This is a direct consequence of relieving the PTPN2-mediated negative regulation of the JAK-STAT signaling pathway.

CytokineEffect of this compound (ABBV-CLS-484)Effect of Genetic PTPN2 Knockout
IFN-γ Increased production by T cells and NK cells.[1][2]Significantly increased production by T cells and macrophages.[5][6]
TNF-α Increased production by T cells.[1]Upregulation in macrophages and contribution to systemic inflammation.[6]
IL-6 Increased production by T cells.[1]Potentiated secretion in response to TNF-α.[7]
CXCL9/CXCL10 Significant increase in plasma levels.[1]Increased expression in tumor microenvironment.

Note: The quantitative data presented is compiled from multiple preclinical studies and may not be directly comparable due to variations in experimental models and conditions.

Effects on T-Cell Activation and Function

A primary outcome of PTPN2 inhibition or knockout is the enhancement of T-cell-mediated immune responses.

ParameterEffect of this compound (ABBV-CLS-484)Effect of Genetic PTPN2 Knockout
CD8+ T-Cell Activation Increased frequency of activated T cells.[2]Increased activation and differentiation into effector T cells.[5][8]
T-Cell Proliferation Increased proliferation of T cells.Enhanced proliferative capacity.[9]
Cytotoxicity Enhanced T-cell-mediated killing of tumor cells.[2]Increased cytotoxicity of CD8+ T cells.[8]
Anti-Tumor Immunity Potent anti-tumor immunity in mouse models, even in those resistant to PD-1 blockade.[3][10]Promotes anti-tumor immunity and CAR T-cell efficacy in solid tumors.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

PTPN2_Signaling_Pathway PTPN2 Negative Regulation of JAK-STAT Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine Binding STAT STAT JAK->STAT Phosphorylation GeneExpression Gene Expression (e.g., Cytokines) STAT->GeneExpression Dimerization & Nuclear Translocation PTPN2 PTPN2 PTPN2->JAK Dephosphorylation PTPN2->STAT Dephosphorylation This compound This compound This compound->PTPN2 Inhibition

Caption: PTPN2 negatively regulates the JAK-STAT pathway.

Experimental_Workflow Comparative Experimental Workflow cluster_model Experimental Models cluster_intervention Interventions cluster_analysis Downstream Analysis Model1 In vitro Cell Lines (e.g., T-cells, Macrophages) Intervention1 This compound Treatment (Dose-response) Model1->Intervention1 Intervention2 PTPN2 Knockout (CRISPR/Cre-Lox) Model1->Intervention2 Control Vehicle/Wild-Type Control Model1->Control Model2 In vivo Mouse Models (e.g., Tumor models) Model2->Intervention1 Model2->Intervention2 Model2->Control Analysis1 Western Blot (p-STAT, p-JAK) Intervention1->Analysis1 Analysis2 Flow Cytometry (Immune Cell Phenotyping) Intervention1->Analysis2 Analysis3 Cytokine Profiling (ELISA/Multiplex Assay) Intervention1->Analysis3 Intervention2->Analysis1 Intervention2->Analysis2 Intervention2->Analysis3 Control->Analysis1 Control->Analysis2 Control->Analysis3

Caption: Workflow for comparing this compound and PTPN2 knockout.

Experimental Protocols

Western Blot for Phosphorylated STAT and JAK

Objective: To determine the phosphorylation status of key proteins in the JAK-STAT pathway following this compound treatment or in PTPN2 knockout cells.

  • Cell Lysis: Treat cells with this compound or use PTPN2 knockout and control cells. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total STAT (e.g., p-STAT1, STAT1) and JAK (e.g., p-JAK1, JAK1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Immune Cell Phenotyping

Objective: To analyze the activation and differentiation status of immune cell populations.

  • Cell Preparation: Isolate single-cell suspensions from tissues (e.g., spleen, tumor) of mice treated with this compound or from PTPN2 knockout and wild-type mice.

  • Fc Block: Block Fc receptors to prevent non-specific antibody binding.

  • Surface Staining: Stain cells with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD44, CD62L, PD-1).

  • Fixation and Permeabilization (for intracellular staining): If analyzing intracellular markers (e.g., IFN-γ, Granzyme B), fix and permeabilize the cells.

  • Intracellular Staining: Stain for intracellular cytokines or effector molecules.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify different immune cell populations and their activation status.

Cytokine Profiling

Objective: To measure the levels of secreted cytokines in cell culture supernatants or plasma.

  • Sample Collection: Collect cell culture supernatants or plasma from experimental groups.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block the plate.

    • Add standards and samples to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-HRP.

    • Add a substrate and measure the absorbance.

  • Multiplex Bead-Based Immunoassay (e.g., Luminex):

    • Use a kit containing beads coated with antibodies against multiple cytokines.

    • Incubate the beads with samples.

    • Add a cocktail of biotinylated detection antibodies.

    • Add streptavidin-phycoerythrin.

    • Analyze the beads on a specialized flow cytometer to simultaneously quantify multiple cytokines.

Conclusion

Both this compound and genetic PTPN2 knockout robustly enhance immune activation by targeting a key negative regulatory pathway. This compound, as a dual PTPN1/PTPN2 inhibitor, offers the advantage of therapeutic applicability with its reversible and dose-dependent action, which is currently being explored in clinical trials. Genetic knockout, while a powerful research tool for elucidating the specific roles of PTPN2, represents a permanent and less clinically translatable approach. The choice between these methods will depend on the specific research question, with pharmacological inhibition being the path forward for therapeutic development and genetic models continuing to provide invaluable insights into the fundamental biology of PTPN2. This guide provides a framework for researchers to design and interpret experiments aimed at further understanding and harnessing the therapeutic potential of PTPN2 inhibition.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tegeprotafib

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of Tegeprotafib, a potent inhibitor of protein tyrosine phosphatases PTPN1 and PTPN2. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Understanding the Compound: Physicochemical Properties

A summary of key quantitative data for this compound is presented below. These properties are essential for understanding the compound's behavior and potential environmental fate.

PropertyValueSource
Molecular Formula C13H11FN2O5SPubChem[1]
Molecular Weight 326.30 g/mol PubChem[1]
Appearance White to off-white solidMedChemExpress[2]
Solubility Soluble in DMSO (100 mg/mL)MedChemExpress[2]
Storage (Solid) -20°C, protect from lightMedChemExpress[2]
Storage (In solvent) -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen)MedChemExpress[2]

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled as a potent, biologically active compound. General safe handling practices for hazardous chemicals in a laboratory setting must be followed.

Assumed Hazards:

  • Toxic if swallowed, inhaled, or in contact with skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

  • Potentially harmful to aquatic life with long-lasting effects.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and use proper removal techniques.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A lab coat must be worn to protect from skin contact.

  • Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a respirator may be required.

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the necessary steps for the safe segregation and disposal of different types of this compound waste.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in managing chemical waste. Immediately separate waste into the following categories:

  • Unused or Expired this compound (Pure Compound): This is considered hazardous chemical waste.

  • Contaminated Labware: Includes items such as empty vials, pipette tips, and tubes that have come into direct contact with this compound.

  • Contaminated Personal Protective Equipment (PPE): Includes used gloves, disposable lab coats, and bench paper.

  • Aqueous and Organic Solutions: Liquid waste containing this compound.

Step 2: Handling and Containment

  • Solid Waste (Pure Compound and Contaminated Labware/PPE):

    • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) container is generally suitable.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Liquid Waste (Aqueous and Organic Solutions):

    • Collect liquid waste in a separate, designated, and leak-proof hazardous waste container.

    • Do not mix incompatible waste streams. For instance, do not mix organic solvent waste with aqueous waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent system (e.g., "this compound in DMSO"), and the approximate concentration and volume.

Step 3: Storage Pending Disposal

  • Store all this compound waste containers in a designated, well-ventilated, and secure area.

  • Ensure containers are tightly sealed to prevent leaks or spills.[3]

  • Store away from incompatible materials, such as strong oxidizing agents, acids, and acid chlorides.[3]

Step 4: Arranging for Final Disposal

  • Never dispose of this compound down the drain or in the regular trash. [4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal. In many cases, this will involve incineration at a licensed facility.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

Tegeprotafib_Disposal_Workflow start Waste Generation (Working with this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused Compound, Contaminated Labware/PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous or Organic Solutions) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store Securely in Designated Area solid_container->storage liquid_container->storage ehs_pickup Arrange for EHS Pickup and Disposal storage->ehs_pickup

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Tegeprotafib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Tegeprotafib, a potent and selective PTP1B/PTPN2 inhibitor intended for laboratory research. Given that this compound is an investigational compound with limited specific safety data, it is prudent to handle it as a hazardous drug, following established guidelines for cytotoxic agents to minimize exposure risks.

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for various activities involving this compound. This guidance is based on established protocols for handling hazardous drugs.[1][2][3]

Activity Required Personal Protective Equipment
Compound Reconstitution & Aliquoting Double chemotherapy gloves, disposable gown (impermeable), eye protection (safety glasses with side shields or goggles), and a face shield if there is a splash hazard. All manipulations should be performed in a certified chemical fume hood or biological safety cabinet.
In Vitro & In Vivo Dosing Double chemotherapy gloves, disposable gown, and eye protection. For in vivo studies involving potential aerosol generation, respiratory protection (e.g., N95 respirator) may be necessary.
Waste Disposal Double chemotherapy gloves and a disposable gown.
Spill Cleanup Two pairs of chemotherapy gloves, a disposable gown (impermeable), eye protection (goggles or face shield), and respiratory protection (e.g., N95 respirator). A spill kit specifically for hazardous drugs should be readily available.

Key Considerations for PPE:

  • Gloves: Always wear two pairs of chemotherapy-tested gloves.[1][3] The outer glove should be removed immediately after handling the compound and the inner glove upon leaving the work area.

  • Gowns: Gowns should be disposable, lint-free, made of a low-permeability fabric, and have a solid front with back closure.[2][4]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing.[4]

  • Respiratory Protection: The need for respiratory protection should be determined by a risk assessment of the specific procedure.[2]

Experimental Workflow: Donning and Doffing PPE

Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following diagram illustrates the recommended sequence.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Hand Hygiene Don2 Gown Don1->Don2 Don3 Eye/Face Protection Don2->Don3 Don4 Inner Gloves Don3->Don4 Don5 Outer Gloves Don4->Don5 Doff1 Outer Gloves Doff2 Gown Doff1->Doff2 Doff3 Hand Hygiene Doff2->Doff3 Doff4 Eye/Face Protection Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5 Doff6 Final Hand Hygiene Doff5->Doff6

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.